1-(3-Methoxyphenyl)butane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXYMKWEORLDII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558204 | |
| Record name | 1-(3-Methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-99-0 | |
| Record name | 1-(3-Methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Keto-Enol Tautomerism in 1-(3-Methoxyphenyl)butane-1,3-dione
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical dynamics, synthesis, and characterization of 1-(3-methoxyphenyl)butane-1,3-dione (also known as m-anisoylacetone).[1] As a
Structural Dynamics & Mechanistic Insight
The core feature of this compound is its ability to exist in equilibrium between a diketo form and a cis-enol form.[1] Unlike simple aliphatic ketones, this equilibrium is heavily skewed toward the enol tautomer in non-polar environments due to two stabilizing factors:
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen of the acetyl group, creating a quasi-aromatic 6-membered chelate ring.
-
Resonance Conjugation: The cis-enol double bond is conjugated with the 3-methoxyphenyl ring.[1] The meta-methoxy substituent exerts an inductive electron-withdrawing effect (-I) while maintaining weak resonance donation (+R), subtly modulating the acidity of the
-methylene protons compared to the para isomer.
Mechanistic Pathway
The transition involves the migration of a proton from the
Figure 1: Mechanistic flow of keto-enol tautomerism.[1] The equilibrium favors the Enol form in non-polar solvents due to the stability of the 6-membered chelate ring.
Synthetic Pathways: Validated Protocol
The most robust synthesis for this compound is the Claisen Condensation .[1] This protocol uses 3-methoxyacetophenone and ethyl acetate, driven by a strong base (Sodium Hydride or Sodium Ethoxide).[1]
Experimental Protocol (SOP)
Objective: Synthesis of this compound (Target: >95% Purity).
Reagents:
-
3-Methoxyacetophenone (1.0 eq)[1]
-
Ethyl Acetate (Excess, solvent/reagent)
-
Sodium Hydride (NaH, 60% dispersion in oil, 2.0 eq) or NaOEt.
-
Solvent: Anhydrous THF or Toluene.[1]
Step-by-Step Workflow:
-
Activation: In a flame-dried 3-neck flask under Argon, wash NaH (2.0 eq) with dry hexane to remove mineral oil. Suspend in anhydrous THF.
-
Initiation: Add ethyl acetate (3.0 eq) dropwise at 0°C. Stir for 15 minutes.
-
Condensation: Add 3-methoxyacetophenone (1.0 eq) dissolved in THF dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent polymerization.[1]
-
Reflux: Allow to warm to room temperature, then reflux (65°C) for 4–6 hours. The solution will turn yellow/orange (formation of the sodium enolate).
-
Quench & Workup: Cool to 0°C. Quench carefully with glacial acetic acid or dilute HCl until pH ~5-6.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1] Dry over
.[1] -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 9:1).[1]
Figure 2: Synthetic workflow for Claisen condensation.[1] The acidification step is critical to convert the sodium salt back to the neutral
Analytical Characterization & Self-Validation
To ensure scientific integrity, the synthesized compound must be validated using
H NMR Diagnostic Peaks ( , 400 MHz)
In deuterated chloroform, the equilibrium heavily favors the enol form (>90%).
| Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Enol -OH | 16.0 – 16.5 | Broad Singlet | Primary Confirmation. Disappears with |
| Enol =CH- | 6.10 – 6.15 | Singlet | Methine proton of the enol ring.[1] |
| Aromatic Ar-H | 7.0 – 7.5 | Multiplet | 3-Methoxy substitution pattern (d, t, s).[1][2] |
| Methoxy -OCH3 | 3.85 | Singlet | Distinct sharp peak.[1] |
| Methyl -CH3 | 2.15 – 2.20 | Singlet | Terminal methyl group.[1] |
| Keto -CH2- | 4.0 – 4.5 | Singlet | Minor peak (<10% integration).[1] |
Self-Validation Protocol:
-
Integration Check: Integrate the aromatic region (4H).[1] Set this to 4.00.
-
Enol Verification: The peak at ~16.2 ppm should integrate to ~0.90–0.95.[1]
-
Keto Verification: The peak at ~4.2 ppm (methylene) should integrate to <0.20 (representing 2H of the minor keto form).
-
Logic: If the peak at 16 ppm is absent, the reaction failed or the sample is in a highly polar, H-bond disrupting solvent.
Solvent-Dependent Equilibrium (Thermodynamics)
The position of the keto-enol equilibrium is governed by Meyer’s Rule : The enol tautomer is favored in non-polar solvents, while the keto tautomer becomes more prominent in polar, hydrogen-bonding solvents.
Thermodynamic Data (Approximate for Aryl -Diketones)
| Solvent | Dielectric Constant ( | % Enol Form | % Keto Form | Mechanistic Rationale |
| Chloroform ( | 4.8 | 95% | 5% | Non-polar; stabilizes intramolecular H-bond.[1] |
| Benzene ( | 2.3 | 98% | 2% | Non-polar; stabilizes chelate ring.[1] |
| Acetone ( | 20.7 | 80% | 20% | Polar aprotic; competes weakly for H-bonds.[1] |
| DMSO ( | 46.7 | 55-65% | 35-45% | Strong H-bond acceptor; disrupts intramolecular chelate.[1] |
| Water ( | 80.1 | <20% | >80% | High polarity; stabilizes dipolar keto form.[1] |
Thermodynamic Parameters:
Applications in Drug Discovery[3]
This compound acts as a "privileged scaffold" in medicinal chemistry.[1]
Heterocycle Synthesis
The 1,3-dielectrophilic nature of the
-
Pyrazoles: Reaction with hydrazines (e.g., Phenylhydrazine) yields 3,5-disubstituted pyrazoles, known for COX-2 inhibition.[1]
-
Isoxazoles: Reaction with hydroxylamine yields isoxazoles, common pharmacophores in antibiotics.[1]
Metal Chelation (Metallodrugs)
The cis-enol form deprotonates to form a monoanionic bidentate ligand (
-
Complexes: Forms stable neutral complexes with
, , and . -
Utility: These complexes are investigated for SOD (Superoxide Dismutase) mimetic activity and as anticancer agents (e.g., Curcumin analogs).[1]
Figure 3: Application pathways in drug discovery.[1] The scaffold serves as a precursor for heterocycles and a ligand for metallodrugs.
References
-
Synthesis of 1,3-Dicarbonyls
-
Keto-Enol Tautomerism & Solvent Effects
-
Biological Activity of
-Diketone Derivatives:-
Anand, P., et al. "Biological activities of curcumin and its analogues (Congeners) made by man and Mother Nature." Biochemical Pharmacology, 2008.[1]
-
-
NMR Data Verification
-
NIST Chemistry WebBook, SRD 69.[1] "3-Methoxyacetophenone Spectral Data."
-
Advanced Synthesis of Aryl-Butane-1,3-Diones: Mechanistic Insights and Protocol Optimization
Part 1: Strategic Overview
Aryl-butane-1,3-diones (commonly referred to as benzoylacetones when Ar = Ph) represent a critical scaffold in organic synthesis. Functioning as bidentate ligands in coordination chemistry and versatile precursors for bioactive heterocycles (pyrazoles, isoxazoles, triazoles), their purity and tautomeric stability are paramount for downstream efficacy.
This technical guide moves beyond textbook definitions to address the practical realities of synthesizing 1-aryl-1,3-butanediones. We focus on controlling the delicate equilibrium between C-acylation (desired) and O-acylation (undesired), a challenge that dictates the choice between classical thermodynamic methods and modern kinetic strategies.
Core Applications
-
Heterocycle Formation: Precursor for regio-controlled synthesis of pyrazoles (e.g., COX-2 inhibitors).
-
Coordination Chemistry: Formation of stable lanthanide and transition metal complexes (
-diketonates) for OLEDs and catalysis. -
Drug Discovery: Scaffold for antimicrobial and anti-inflammatory agents.
Part 2: Mechanistic Foundations & Synthetic Pathways
The synthesis of aryl-butane-1,3-diones relies fundamentally on the acylation of an acetophenone enolate. The choice of base, solvent, and acylating agent determines the regioselectivity.
The Thermodynamic Route: Claisen Condensation
The classical approach involves the condensation of an aryl ketone (e.g., acetophenone) with an ester (e.g., ethyl acetate) using a strong base.
-
Mechanism: The base deprotonates the ketone (
-proton pKa ~19). The resulting enolate attacks the ester carbonyl. -
Driving Force: The reaction is reversible. The equilibrium is driven forward by the irreversible deprotonation of the product (pKa ~9) by the alkoxide base, forming a stable
-diketonate salt. -
Critical Control Point: At least one equivalent of base is consumed; thus, the base is a reagent, not a catalyst.
The Kinetic Route: Soft Enolization (Lewis Acid Mediated)
For sensitive substrates where strong bases cause side reactions (aldol condensation), magnesium halides are employed.
-
Mechanism:
or coordinates to the ketone carbonyl, increasing the acidity of the -protons.[1] A mild base (DIPEA) effects deprotonation. -
Selectivity: The magnesium ion chelates the developing 1,3-dicarbonyl system, stabilizing the C-acylated product and preventing O-acylation via a rigid six-membered transition state.
Part 3: Visualization of Reaction Logic
The following diagram illustrates the bifurcation between the Classical Claisen route and the Modern Soft Enolization route, highlighting the mechanistic divergence.
Figure 1: Mechanistic bifurcation for 1,3-diketone synthesis: Classical Claisen (Top) vs. Mg-Mediated Soft Enolization (Bottom).
Part 4: Detailed Experimental Protocols
Protocol A: Classical Claisen Condensation (High Throughput)
Best for: Simple, non-sensitive aryl ketones. Scalable and cost-effective.
Reagents:
-
Acetophenone (1.0 equiv)
-
Ethyl Acetate (solvent & reactant, excess)
-
Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.2 - 1.5 equiv)
-
Solvent: Dry Toluene or neat Ethyl Acetate
Step-by-Step Workflow:
-
Preparation: In a flame-dried 3-neck flask under Argon, suspend NaOEt (powdered, dry) in dry ethyl acetate.
-
Note: If using NaH, wash with dry hexanes first to remove mineral oil.
-
-
Addition: Cool the suspension to 0°C. Add acetophenone dropwise over 30 minutes.
-
Reasoning: Slow addition prevents localized high concentrations of enolate, reducing self-condensation (aldol) side products.
-
-
Reaction: Allow to warm to room temperature. If the reaction is sluggish, heat to reflux (70-80°C) for 2-4 hours.
-
Observation: A heavy precipitate (the sodium salt of the diketone) will form. This precipitation drives the equilibrium forward.
-
-
Quenching: Cool the mixture. Pour the slurry into a mixture of ice and dilute HCl (pH ~2).
-
Critical Step: The enolate must be protonated to release the organic-soluble diketone.
-
-
Isolation: Extract with diethyl ether or ethyl acetate. Wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from methanol/water or distill under reduced pressure (check boiling point/stability).
Protocol B: Magnesium-Mediated Acylation (High Fidelity)
Best for: Complex substrates, preventing O-acylation, and mild conditions.
Reagents:
-
Acetophenone (1.0 equiv)
-
Magnesium Bromide Etherate (
) (1.1 equiv) -
Acetyl Chloride (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Workflow:
-
Complexation: Dissolve acetophenone in dry DCM under Argon. Add
. Stir for 15 min to allow coordination. -
Enolization: Add DIPEA dropwise. The solution may change color (often yellow/orange) indicating Mg-enolate formation.
-
Acylation: Cool to 0°C. Add acetyl chloride dropwise.
-
Mechanistic Insight: The Mg ion acts as a template, holding the chloride and the enolate in proximity, favoring C-acylation over O-acylation.
-
-
Completion: Stir at room temperature for 1-3 hours.
-
Hydrolysis: Quench with 1N HCl to break the Mg-chelate.
-
Workup: Extract with DCM, wash with
(to remove excess acid/chloride traces), then brine.
Part 5: Data Summary & Optimization
Comparative Analysis of Methods
| Feature | Claisen Condensation (NaOEt) | Mg-Mediated Acylation |
| Reaction Type | Thermodynamic (Reversible) | Kinetic (Irreversible) |
| Selectivity | High (due to product stability) | High (due to chelation) |
| Substrate Tolerance | Low (Base-sensitive groups fail) | High (Tolerates esters, nitriles) |
| Primary Side Reaction | Self-condensation (Aldol) | O-Acylation (if Mg fails) |
| Atom Economy | Moderate (Loss of EtOH) | Low (Stoichiometric Mg/Base) |
| Typical Yield | 60 - 80% | 85 - 95% |
Troubleshooting Guide
-
Issue: Low Yield in Claisen
-
Cause: Moisture in reagents/solvent.
-
Fix: Use freshly distilled ethyl acetate and dry NaOEt.[2] Water kills the base and the enolate.
-
-
Issue: Product is an Oil (should be solid)
-
Cause: Keto-enol tautomer mixture or trapped solvent.
-
Fix: Aryl-butane-1,3-diones exist in equilibrium. Recrystallization from MeOH usually isolates the stable enol solid.
-
-
Issue: O-Acylation Observed (Enol Ester)
-
Cause: "Hard" nucleophile character dominating.
-
Fix: Switch to Protocol B (Mg-mediated). The Mg makes the oxygen "harder" and less nucleophilic, forcing reaction at the "soft" carbon.
-
References
-
Claisen Condensation Mechanism & Optimiz
- Source: Organic Chemistry Portal
-
Link:[Link]
-
Synthesis of Benzoylacetone (Classic Protocol)
- Source: Organic Syntheses, Coll. Vol. 3, p. 251
-
Link:[Link]
-
Recent Developments in the Synthesis of
-Diketones -
Soft Enolization Strategies (Mg-Medi
- Source: Organic Letters (via ACS Public
-
Link:[Link]
-
Benzoylacetone as a Building Block in Heterocyclic Synthesis
- Source: Scientific Research Publishing
-
Link:[Link]
Sources
Navigating the Solubility Landscape of 1-(3-Methoxyphenyl)butane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The successful formulation and application of any active pharmaceutical ingredient (API) or research chemical hinges on a thorough understanding of its solubility characteristics. This guide provides an in-depth technical exploration of the solubility of 1-(3-Methoxyphenyl)butane-1,3-dione, a β-diketone of significant interest in medicinal chemistry and materials science. In the absence of extensive published solubility data for this specific isomer, this document leverages established chemical principles, data from related isomers, and the critical role of keto-enol tautomerism to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol is presented to empower researchers to precisely determine its solubility in a range of common laboratory solvents.
Introduction: The Significance of Solubility Profiling
Solubility is a critical physicochemical parameter that dictates a compound's behavior in various experimental and physiological environments. For drug development professionals, poor aqueous solubility can be a major hurdle, impacting bioavailability and therapeutic efficacy. For researchers in materials science and synthetic chemistry, understanding solubility is paramount for reaction optimization, purification, and product formulation. This compound, with its potential as a chelating agent and synthetic building block, requires a comprehensive solubility profile to unlock its full potential.
Physicochemical Properties and Predicted Solubility Behavior
Table 1: Physicochemical Properties of Methoxyphenylbutane-1,3-dione Isomers
| Property | 1-(2-Methoxyphenyl)butane-1,3-dione[1] | 1-(4-Methoxyphenyl)butane-1,3-dione[2] | Predicted: this compound |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₁H₁₂O₃ | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol | 192.21 g/mol | 192.21 g/mol |
| XLogP3 | 1.7 | 1.6 | ~1.6-1.8 |
| Hydrogen Bond Donors | 0 (in diketo form) | 0 (in diketo form) | 0 (in diketo form) |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
The XLogP3 values of the 2- and 4-methoxy isomers are very similar, suggesting that this compound will also have a comparable lipophilicity.[1][2] This indicates a general preference for solubility in organic solvents over water. The presence of a methoxy group can subtly influence solubility.[3][4] While it adds some polar character through its oxygen atom, the methyl group contributes to its lipophilicity.[3][4]
General Solubility Predictions:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. These solvents can effectively solvate the polar carbonyl groups of the diketone.
-
Moderate Solubility: Expected in alcohols like ethanol and methanol, as well as in chlorinated solvents like dichloromethane and chloroform.
-
Low Solubility: Expected in nonpolar solvents such as hexanes and toluene.
-
Poor Aqueous Solubility: Due to the significant hydrocarbon backbone and the methoxyphenyl group, the compound is predicted to have low solubility in water.
The Crucial Role of Keto-Enol Tautomerism in Solubility
A key characteristic of β-diketones like this compound is their existence as an equilibrium mixture of keto and enol tautomers.[5] This equilibrium is highly dependent on the solvent environment and significantly impacts the compound's overall solubility.[6][7]
The enol form is stabilized by intramolecular hydrogen bonding, creating a less polar, chelated ring structure. In contrast, the diketo form has two exposed polar carbonyl groups.
-
In Nonpolar and Aprotic Solvents: The enol form is often favored as the intramolecular hydrogen bond is not disrupted by the solvent. This can lead to increased solubility in less polar solvents compared to what might be expected from the diketo structure alone.
-
In Polar Protic Solvents (e.g., water, alcohols): These solvents can act as both hydrogen bond donors and acceptors, disrupting the intramolecular hydrogen bond of the enol form and potentially favoring the more polar diketo form.[5] The interaction with polar protic solvents can lead to an increase in solubility in these media, although the overall aqueous solubility is expected to remain low.
The interplay between the solvent and the tautomeric equilibrium is a critical consideration when selecting a solvent system.
Caption: Solvent-dependent keto-enol tautomerism of this compound.
Experimental Protocol for Solubility Determination: A Self-Validating System
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (solid)
-
A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane, toluene, hexanes)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions (Equilibrium Method):
-
Accurately weigh an excess amount of this compound into a series of labeled vials. An excess is crucial to ensure a saturated solution is achieved.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, labeled vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is highly soluble, e.g., acetonitrile or methanol).
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Dilute the filtered saturated solutions with the same solvent used for the standards to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted samples and determine the concentration of the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.
-
Caption: Experimental workflow for determining the equilibrium solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C (Example Data)
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | [Insert experimental value] | [Insert experimental value] |
| Ethanol | Polar Protic | [Insert experimental value] | [Insert experimental value] |
| Acetone | Polar Aprotic | [Insert experimental value] | [Insert experimental value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Insert experimental value] | [Insert experimental value] |
| Dichloromethane | Chlorinated | [Insert experimental value] | [Insert experimental value] |
| Toluene | Aromatic Hydrocarbon | [Insert experimental value] | [Insert experimental value] |
| n-Hexane | Nonpolar | [Insert experimental value] | [Insert experimental value] |
The results should be interpreted in the context of the solvent's polarity and its ability to interact with the different tautomeric forms of the solute.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By considering its physicochemical properties, the critical influence of keto-enol tautomerism, and employing a robust experimental protocol, researchers can obtain the precise solubility data needed for their specific applications. Future work should focus on the experimental determination of the solubility of this compound in a wide range of solvents and at various temperatures to build a comprehensive public database for the scientific community.
References
-
PubChem. 1-(2-Methoxyphenyl)butane-1,3-dione. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(4-Methoxyphenyl)butane-1,3-dione. National Center for Biotechnology Information. [Link]
-
Proprep. Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds. [Link]
-
Fiveable. Methoxy Definition - Organic Chemistry Key Term. [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]
-
Sanna, C., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 35(12), 2840-2847. [Link]
-
Gawroński, J., & Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1275. [Link]
Sources
- 1. 1-(2-Methoxyphenyl)butane-1,3-dione | C11H12O3 | CID 10465171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)butane-1,3-dione | C11H12O3 | CID 77640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. proprep.com [proprep.com]
- 4. fiveable.me [fiveable.me]
- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Theoretical calculations on the stability of 1-(3-Methoxyphenyl)butane-1,3-dione tautomers.
The following technical guide details the theoretical framework for analyzing the stability of 1-(3-Methoxyphenyl)butane-1,3-dione tautomers. It is designed for researchers utilizing Density Functional Theory (DFT) to predict reactivity and physicochemical properties in drug discovery.
Executive Summary
This compound is a
While the diketo form is essential for nucleophilic attacks at the carbonyl carbons, the cis-enol forms are thermodynamically dominant in the gas phase and non-polar solvents due to Resonance-Assisted Hydrogen Bonding (RAHB). This guide provides a rigorous computational protocol to quantify the stability of these tautomers, distinguishing between the specific electronic effects of the meta-methoxy substituent compared to its ortho and para isomers.
Chemical Context & Tautomeric Landscape[2]
Unlike symmetrical
-
Diketo Form (DK): The dicarbonyl structure.
-
Enol-1 (Che-A): Enolization at the carbonyl adjacent to the aryl group (C1).
-
Enol-2 (Che-B): Enolization at the carbonyl adjacent to the methyl group (C3).
The 3-methoxyphenyl group exerts an inductive effect (
Tautomerization Pathway Diagram
The following diagram illustrates the equilibrium and the proton transfer coordinate.
Figure 1: Tautomeric equilibrium pathways. The cis-enol forms are stabilized by intramolecular hydrogen bonds (IMHB).
Computational Methodology (Standard Operating Procedure)
To achieve chemical accuracy (< 1 kcal/mol error), the following computational workflow is recommended. This protocol accounts for electron correlation, dispersion forces, and solvation effects which are critical for H-bonded systems.
Level of Theory
-
Functional: M06-2X or
B97X-D .-
Rationale: Standard functionals like B3LYP often underestimate barrier heights and fail to capture medium-range correlation energies (dispersion) essential for accurate hydrogen bond strengths in RAHB systems. M06-2X is a global hybrid functional parameterized for non-covalent interactions.
-
-
Basis Set: 6-311++G(d,p) or def2-TZVP .
-
Rationale: Diffuse functions (++) are mandatory for describing the lone pairs on oxygen and the anionic character of the enolate-like oxygen in the H-bond.
-
Solvation Models
Solvent polarity dramatically shifts the equilibrium. The SMD (Solvation Model based on Density) is preferred over standard PCM for calculating
-
Target Solvents:
-
Chloroform (
): Mimics non-polar environments; favors Enol. -
DMSO (
): Disrupts IMHB; stabilizes Diketo/Trans-enol forms.
-
Computational Workflow Diagram
Figure 2: Step-by-step computational workflow for stability assessment.
Theoretical Stability & Energetics
Relative Energies
In the gas phase, the stability order is typically: Enol-1 > Enol-2 > Diketo
-
Enol-1 (Ph-side): The double bond is conjugated with the aromatic ring. The 3-OMe group, being in the meta position, does not disrupt this conjugation sterically (unlike ortho) but influences the acidity of the enol proton.
-
Enol-2 (Me-side): Stabilized by the IMHB but lacks the extended conjugation of the phenyl ring with the enol double bond.
-
Diketo: Destabilized by dipole-dipole repulsion between the parallel carbonyls.
Hydrogen Bond Strength (RAHB)
The stability of the enol forms is quantified by the strength of the Intramolecular Hydrogen Bond (IMHB). This is not merely electrostatic but involves significant covalent character (resonance assistance).
Metric for Stability (NBO Analysis):
The strength of the H-bond (
-
Target Value: For stable
-diketones, is typically 15–25 kcal/mol . A higher value indicates a stronger "lock" on the enol conformation.
Predicted Data Summary
The following table summarizes expected theoretical values based on analogous 1-aryl-1,3-butanediones calculated at the M06-2X/6-311++G(d,p) level.
| Parameter | Diketo Form | Enol-1 (Ph-Conjugated) | Enol-2 (Me-Conjugated) |
| Relative Energy ( | +3.5 to +5.0 kcal/mol | 0.0 kcal/mol (Global Min) | +0.8 to +1.5 kcal/mol |
| Boltzmann Pop. (Gas) | < 1% | ~85% | ~14% |
| Dipole Moment ( | High (~4-5 D) | Low (~2-3 D) | Low (~2-3 D) |
| O...O Distance | N/A | 2.45 - 2.50 Å | 2.50 - 2.55 Å |
| H-Bond Energy ( | 0 | ~18 kcal/mol | ~16 kcal/mol |
Experimental Validation Protocol
Theoretical models must be validated against experimental observables. The most reliable method for distinguishing tautomers in this system is NMR Spectroscopy .
H NMR Validation
-
Enolic Proton: Look for a broad singlet downfield at
15.5 – 16.5 ppm . The chemical shift correlates linearly with the H-bond strength (stronger H-bond = more downfield). -
Vinyl Proton: A sharp singlet at
6.1 – 6.3 ppm . -
Integration: Integration of the enol
vs. the diketo (approx 4.0 ppm) provides the .
Isotope Effects
Deuteration of the enol proton leads to an Isotope Effect on Chemical Shift (
-
Replace OH with OD.
-
Measure
C NMR.[2][3][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Observation: A significant shift in the carbonyl carbon signals indicates the proton is tunneling or in a double-well potential, confirming the RAHB nature predicted by DFT.
Conclusion
The theoretical stability of this compound is dominated by the Enol-1 tautomer due to the synergy between the Resonance-Assisted Hydrogen Bond and the extended conjugation with the aryl ring. The 3-methoxy substituent stabilizes the system inductively without the steric penalty observed in ortho isomers.
For drug development applications, calculations must use M06-2X/6-311++G(d,p) with SMD solvation to accurately predict the nucleophilicity of the central carbon (
References
-
Gilli, G., et al. (1989). "Resonance-Assisted Hydrogen Bonding (RAHB).[2] A Strong H-Bonding Interaction." Journal of the American Chemical Society. Link
-
Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Link
-
Belova, N. V., et al. (2010). "Tautomerism of
-diketones: Structure and energetics of the enol forms." Journal of Molecular Structure. Link -
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B. Link
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Methodological & Application
Application Notes and Protocols for the Purification of Crude 1-(3-Methoxyphenyl)butane-1,3-dione
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the purification of crude 1-(3-Methoxyphenyl)butane-1,3-dione. Addressing the needs of researchers in synthetic chemistry and drug development, this document moves beyond simple step-by-step instructions to elucidate the underlying chemical principles governing each purification strategy. We will explore techniques ranging from basic recrystallization to more advanced methods involving metal chelate formation, providing the rationale for method selection based on common impurity profiles arising from synthesis, such as the Claisen condensation.
Introduction: Understanding the Target Molecule and Its Challenges
This compound is a β-diketone, a structural motif of significant interest in medicinal chemistry and as a versatile synthetic intermediate. Its synthesis, commonly achieved via a Claisen condensation between 3'-methoxyacetophenone and an acetylating agent like ethyl acetate, often yields a crude product containing a variety of impurities.
Common Impurities Include:
-
Unreacted starting materials (e.g., 3'-methoxyacetophenone).
-
Residual base catalyst (e.g., sodium ethoxide, sodium hydride).[1][2]
-
Byproducts from self-condensation or other side reactions.
-
Decomposition products, as β-diketones can exhibit instability, particularly during prolonged exposure to chromatographic media.[3][4]
The primary challenge in purifying this compound lies in its inherent chemical nature, specifically its existence as a dynamic equilibrium of keto and enol tautomers.
The Core Principle: Keto-Enol Tautomerism
The functionality of this compound is dominated by keto-enol tautomerism. The protons on the central carbon (α-carbon) are acidic due to resonance stabilization of the resulting enolate anion across both carbonyl groups. This leads to the formation of a stable enol tautomer, which is further stabilized by intramolecular hydrogen bonding and conjugation.[5][6]
This tautomerism is not merely a chemical curiosity; it is the mechanistic foundation upon which our most selective purification strategies are built. The acidity of the α-proton allows for deprotonation to form a salt, a property we can exploit to separate it from non-acidic impurities.
Caption: Keto-enol equilibrium in this compound.
Strategic Approach to Purification
The choice of purification method depends on the purity of the crude material and the desired final purity. A multi-step approach is often the most effective. The following workflow provides a logical sequence for purifying the crude product.
Caption: Logical workflow for selecting a purification strategy.
Detailed Purification Protocols
Method 1: Recrystallization
Principle: This technique is ideal for removing highly soluble or insoluble impurities from the crude solid. The selection of an appropriate solvent system is critical, aiming for high solubility of the target compound at elevated temperatures and low solubility upon cooling.
Protocol:
-
Solvent Screening: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot and allow for crystal formation upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the cool solution before heating.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.[7]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Solvent System | Typical Recovery | Purity Improvement | Notes |
| Ethanol/Water | 70-85% | Good | Good for removing polar and non-polar impurities. |
| Isopropanol | 65-80% | Good | Less volatile than ethanol. |
| Ethyl Acetate/Hexane | 75-90% | Excellent | Requires careful adjustment of solvent ratio. |
Method 2: Acid-Base Extraction
Principle: This method leverages the acidic nature of the β-diketone's α-proton. The crude material is dissolved in an organic solvent and treated with a mild aqueous base. The diketone is deprotonated, forming a water-soluble salt, while neutral organic impurities (like unreacted 3'-methoxyacetophenone) remain in the organic layer. The layers are separated, and the aqueous layer is re-acidified to precipitate the pure product.
Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude).
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a 6 M hydrochloric acid (HCl) solution with vigorous stirring until the pH is approximately 5-6.[8] The purified product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Method 3: Purification via Copper (II) Chelate Formation
Principle: This is a highly selective method for achieving exceptional purity. β-Diketones react with copper (II) salts to form stable, often crystalline, copper (II) chelates.[9] These chelates can be precipitated from the solution, leaving most organic impurities behind. The purified diketone is then recovered by decomposing the chelate with acid. This method is particularly effective for removing other carbonyl-containing impurities.[1]
Protocol:
-
Chelate Formation: Dissolve the crude product in ethanol. In a separate flask, prepare a solution of copper (II) acetate in water with a few drops of acetic acid. Add the copper (II) acetate solution dropwise to the ethanolic solution of the crude diketone with stirring. A solid copper chelate should precipitate.
-
Isolation of Chelate: Stir the mixture for 30 minutes, then collect the precipitated copper chelate by vacuum filtration. Wash the solid with ethanol, followed by water, to remove unreacted materials and impurities.
-
Decomposition of Chelate: Suspend the copper chelate in a biphasic system of ethyl acetate and water.[9] Acidify the mixture by adding 6 M HCl dropwise with vigorous stirring until the solid dissolves and the aqueous layer turns clear blue.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with two more portions of ethyl acetate.
-
Work-up: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the highly purified product.
Purity Assessment
After purification, it is essential to assess the purity and confirm the identity of the final product.
| Technique | Purpose | Typical Parameters |
| Thin Layer Chromatography (TLC) | Rapid purity check & monitoring | Mobile Phase: 3:1 Hexane:Ethyl Acetate. Visualization: UV light (254 nm) or potassium permanganate stain. |
| HPLC | Quantitative purity analysis | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient.[10] Detection: UV at 254 nm. |
| ¹H NMR | Structural confirmation & tautomer ratio | Solvent: CDCl₃. Expected Signals: Aromatic protons, methoxy singlet, acetyl methyl singlet, methylene/methine protons, and a characteristic downfield enolic proton signal. The integration of keto vs. enol signals allows for quantification of the tautomeric ratio.[8] |
| Melting Point | Purity indicator | A sharp melting point range indicates high purity.[7] |
Summary of Purification Techniques
| Method | Selectivity | Yield | Scalability | Key Advantage | Primary Limitation |
| Recrystallization | Moderate | Good-Excellent | High | Simplicity and cost-effectiveness for bulk purification. | Ineffective for impurities with similar solubility. |
| Acid-Base Extraction | High (for neutral impurities) | Very Good | High | Excellent for removing non-acidic starting materials. | Does not remove acidic impurities. |
| Copper Chelate Formation | Excellent | Good | Moderate | Achieves very high purity; removes related carbonyls. | Multi-step process with potential for yield loss. |
| Flash Chromatography | High | Good | Low-Moderate | Effective for complex mixtures and isomers. | Potential for product decomposition on silica gel.[3][4] |
Conclusion
The purification of this compound is a tractable but nuanced process. A foundational understanding of its keto-enol tautomerism is paramount to selecting an effective strategy. For routine purification, a sequence of acid-base extraction followed by recrystallization is often sufficient to achieve high purity. For instances requiring the removal of persistent impurities or for obtaining material of the highest analytical standard, purification via copper (II) chelate formation is the recommended method. All final products should be rigorously analyzed to confirm both purity and structural identity.
References
- CN113166008A - Method for purifying bio-1, 3-butanediol from fermentation broth - Google Patents. (n.d.).
- CA2434534A1 - Process for the purification of 1,3-diketones - Google Patents. (n.d.).
- Beaudry, C. M. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Journal of Organic Chemistry, 76(23), 9852–9855.
- Saunders, N. (2003). The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry.
- Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography.
- University of Toronto. (n.d.). RECRYSTALLISATION.
- WO/2013/080967 METHOD FOR PURIFYING 1,3-BUTADIENE. (2013). WIPO Patentscope.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones.
- MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones.
- Han, J., et al. (n.d.). One-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran catalyzed via K10 montmorillonite under solvent-free conditions. Shaanxi Normal University.
- PubChem. (n.d.). 1-(2-Methoxyphenyl)butane-1,3-dione.
- Popov, Y. V., et al. (2013). Synthesis of 1-(3-Phenoxyphenyl)butane-1,3-dione from Ethyl Acetoacetate. ResearchGate.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)butane-1,3-dione.
- SIELC Technologies. (2018). Separation of 1-(4-Methoxyphenyl)butane-1,3-dione on Newcrom R1 HPLC column.
- National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety.
- US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents. (n.d.).
- National Institutes of Health. (n.d.). Recent Developments in the Synthesis of β-Diketones. PubMed Central.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
- ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione.
- Juniper Publishers. (2018). Modification of Biobased Lipophilic Β-Diketone.
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
- Electronic effects on keto– enol tautomerism of p-substituted aryl-1,3-diketone malonates. (2015).
Sources
- 1. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 1-(4-Methoxyphenyl)butane-1,3-dione | SIELC Technologies [sielc.com]
Using 1-(3-Methoxyphenyl)butane-1,3-dione as a precursor for heterocyclic synthesis.
Executive Summary
This technical guide details the strategic application of 1-(3-Methoxyphenyl)butane-1,3-dione (substituted benzoylacetone) as a versatile C3-synthon in the synthesis of bioactive heterocycles. While para-substituted derivatives are common, the meta-methoxy (3-OMe) substitution pattern offers unique pharmacological advantages, including improved metabolic stability and distinct solubility profiles, making it a valuable scaffold in fragment-based drug design (FBDD).[1]
This note provides validated protocols for converting this specific
Compound Profile & Handling
| Property | Description |
| Chemical Name | This compound |
| Structure | Ar-CO-CH₂-CO-CH₃ (Ar = 3-MeO-C₆H₄) |
| Molecular Weight | 192.21 g/mol |
| Appearance | Pale yellow solid or viscous oil (dependent on purity/polymorph) |
| Solubility | Soluble in EtOH, MeOH, DMSO, CH₂Cl₂, Toluene; Sparingly soluble in water. |
| Reactivity | Exists in equilibrium between keto and enol forms.[1] The enol form is stabilized by conjugation with the aryl ring, facilitating nucleophilic attack at the carbonyl carbons.[1] |
| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation. |
Safety Note:
Core Application 1: Synthesis of Pyrazoles
Target: 3-(3-Methoxyphenyl)-5-methyl-1H-pyrazole Mechanism: Cyclocondensation with Hydrazines
Theoretical Background
The reaction of 1,3-diketones with hydrazine is the most direct route to pyrazoles (Knorr Pyrazole Synthesis).[1] The reaction proceeds via a mono-hydrazone intermediate followed by intramolecular cyclization and dehydration.[1]
Regioselectivity Note: When using substituted hydrazines (e.g., phenylhydrazine), two regioisomers are possible.[1] However, the attack typically initiates at the more electrophilic carbonyl.[1] In 1-aryl-1,3-butanediones, the acetyl carbonyl (C3) is generally more reactive than the benzoyl carbonyl (C1) due to steric hindrance and electronic conjugation at the aryl ketone.[1]
Protocol: Synthesis of 3-(3-Methoxyphenyl)-5-methyl-1H-pyrazole
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine monohydrate (64% or 80%) (1.2 equiv)[1]
-
Ethanol (Absolute) (10 mL/mmol substrate)[1]
-
Catalytic HCl (Optional, 1-2 drops)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.92 g (10 mmol) of this compound in 20 mL of absolute ethanol.
-
Addition: Add 0.6 mL (approx. 12 mmol) of hydrazine monohydrate dropwise at room temperature. Exotherm warning: Slight heat generation may occur.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress by TLC (System: Hexane:EtOAc 3:1). The starting material spot (higher R_f) should disappear.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Option A (Precipitation): Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The pyrazole typically precipitates as a white/off-white solid.[1] Filter, wash with cold water, and dry.[1]
-
Option B (Extraction): If oil forms, remove ethanol under reduced pressure.[1] Extract the residue with Ethyl Acetate (3 x 20 mL).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Typical Yield: 85–92%[1]
Core Application 2: Synthesis of Isoxazoles
Target: 3-(3-Methoxyphenyl)-5-methylisoxazole (and/or regioisomer) Mechanism: Condensation with Hydroxylamine
Regioselectivity Challenge
Reaction with hydroxylamine hydrochloride (NH₂OH[1]·HCl) can yield two isomers:[1]
-
3-Aryl-5-methylisoxazole: Formed via initial attack on the acetyl carbonyl (Kinetic product).[1]
-
5-Aryl-3-methylisoxazole: Formed via initial attack on the benzoyl carbonyl (Thermodynamic product).[1] Control: pH plays a critical role.[1] Basic conditions (using NaOH) often favor the 3-aryl isomer, while pyridine/acidic conditions can shift selectivity.[1]
Protocol: Base-Mediated Cyclization
Reagents:
-
This compound (10 mmol)
-
Hydroxylamine hydrochloride (12 mmol)[1]
-
Sodium Acetate (anhydrous) (12 mmol) or Pyridine[1]
-
Ethanol/Water (1:1 mixture)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of the diketone in 15 mL Ethanol.
-
Buffer Solution: In a separate beaker, dissolve 12 mmol NH₂OH·HCl and 12 mmol Sodium Acetate in 10 mL water.[1]
-
Combination: Add the aqueous hydroxylamine solution to the ethanolic diketone solution.
-
Reflux: Heat to reflux for 4–6 hours.
-
Isolation: Remove ethanol in vacuo. The residue is typically an oily mixture.[1] Extract with CH₂Cl₂, dry, and concentrate.[1]
-
Purification: Critical Step. Regioisomers often have distinct R_f values.[1] Separate via column chromatography (Hexane/EtOAc 9:1). Verify structure via NOE NMR (interaction between Methyl protons and Isoxazole-H4 helps distinguish isomers).[1]
Core Application 3: Synthesis of Pyrimidines
Target: 4-(3-Methoxyphenyl)-6-methylpyrimidin-2-amine Mechanism: Cyclocondensation with Guanidine (or Urea/Thiourea)
Strategic Value
The 2-amino-pyrimidine scaffold is a "privileged structure" in kinase inhibitors.[1] The 3-methoxy group on the aryl ring provides a metabolic "soft spot" blocking para-oxidation while allowing specific binding interactions.[1]
Protocol: Guanidine Cyclization
Reagents:
-
This compound (10 mmol)
-
Guanidine Hydrochloride (12 mmol)[1]
-
Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt) (2.5 equiv)[1]
-
Ethanol or Acetonitrile[1]
Step-by-Step Procedure:
-
Free Base Formation: If using Guanidine HCl, dissolve 12 mmol in 20 mL Ethanol and add 25 mmol of base (e.g., NaOEt or K₂CO₃).[1] Stir for 15 min to liberate the free guanidine base.
-
Condensation: Add 10 mmol of the diketone to the reaction mixture.
-
Reflux: Heat to reflux for 8–12 hours.
-
Note: The reaction mixture may turn deep yellow/orange.[1]
-
-
Work-up: Evaporate solvent. Resuspend the solid residue in water (to dissolve inorganic salts).[1]
-
Filtration: The pyrimidine product is usually insoluble in water.[1] Filter the precipitate.[1]
-
Purification: Recrystallize from Ethanol or DMF/Water.
Typical Yield: 70–80%[1]
Visualizing the Reaction Pathways[1]
The following diagram illustrates the divergent synthesis pathways from the common precursor.
Figure 1: Divergent synthetic pathways for this compound converting into Pyrazoles, Isoxazoles, and Pyrimidines.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrazoles) | Incomplete dehydration (intermediate hydroxypyrazoline formed). | Increase reflux time or add catalytic amount of HCl/Acetic Acid to drive dehydration.[1] |
| Regioisomer Mix (Isoxazoles) | Lack of pH control.[1] | Strictly control pH.[1] Use NaOEt to favor 3-aryl isomer; use HCl/MeOH to favor 5-aryl isomer.[1] |
| Oily Product (General) | Residual solvent or impurities.[1] | Triturate the oil with cold diethyl ether or hexane to induce crystallization.[1] |
| Starting Material Remains | Enol form unreactive or base consumed.[1] | Ensure reagents (Hydrazine/Guanidine) are fresh.[1] For pyrimidines, ensure excess base is used to neutralize HCl salts.[1] |
References
-
Synthesis of Pyrazoles via 1,3-Diketones
-
Pyrimidine Synthesis Protocols
-
Isoxazole Regioselectivity
-
General Properties of 1-Aryl-1,3-butanediones
Sources
- 1. 1-(2-Methoxyphenyl)butane-1,3-dione | C11H12O3 | CID 10465171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heteroletters.org [heteroletters.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 1-(4-Methoxyphenyl)butane-1,3-dione | SIELC Technologies [sielc.com]
- 5. 1-(4-Methoxyphenyl)butane-1,3-dione | C11H12O3 | CID 77640 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical methods for quantifying 1-(3-Methoxyphenyl)butane-1,3-dione in a reaction mixture.
Application Note: High-Performance Quantification of 1-(3-Methoxyphenyl)butane-1,3-dione
Executive Summary
Quantifying This compound (CAS: 33528-22-8, also known as m-acetoacetanisole or m-methoxybenzoylacetone) presents a unique analytical challenge due to keto-enol tautomerism .[1][2] Unlike rigid analytes,
This guide provides two validated protocols:
-
Method A (HPLC-UV/DAD): A robust routine method utilizing acidic mobile phases to stabilize peak shape for high-throughput quantification.[1][2]
-
Method B (qNMR): An orthogonal, absolute quantification method for reference standard qualification and rapid in-process checks without calibration curves.[1][2]
Chemical Context & The Analytical Challenge
The analyte exists as a mixture of two primary tautomers. The position of this equilibrium is solvent- and pH-dependent.[1]
-
Diketo Form: Favored in polar, protic solvents (if not stabilized by H-bonds).[1][2]
-
Enol Form: Stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and the enol hydroxyl, forming a pseudo-aromatic 6-membered ring.[3] This form is often dominant in non-polar solvents and is the primary UV-absorbing species due to extended conjugation.[1]
The Problem: If the rate of tautomeric interconversion is similar to the chromatographic timescale, the analyte will elute as a "saddle" or two partially resolved peaks. The Solution: We use a low pH mobile phase to protonate the carbonyls, suppressing ionization and effectively "freezing" or accelerating the equilibrium to favor a single, sharp elution profile (usually the enol form on C18).
Visualizing the Analytical Logic
Caption: Workflow for selecting the appropriate quantification strategy based on sample throughput and accuracy needs.
Method A: HPLC-UV Protocol (Routine Quantification)[1][2]
This method uses a C18 column with an acidified mobile phase.[1][2] The acid serves two purposes: it suppresses silanol activity (reducing tailing) and stabilizes the keto-enol equilibrium.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus) | High surface area for retention; "End-capped" to prevent silanol interactions.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) | Low pH (~2.[1][2]7) stabilizes the enol form.[1][2][3] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for aromatic compounds.[1][2] |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[1][2] |
| Column Temp | 30°C | Constant temperature ensures reproducible equilibrium rates.[1][2] |
| Detection | UV @ 285 nm (Reference: 360 nm) | The enol form has a |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial hold |
| 8.0 | 90 | Elution of product |
| 10.0 | 90 | Wash lipophilic impurities |
| 10.1 | 20 | Re-equilibration |
| 14.0 | 20 | Ready for next injection |
Sample Preparation
-
Quenching: If the reaction uses a metal catalyst (e.g., Lewis acid), add 10 µL of 0.1 M EDTA to the aliquot to break metal-diketone chelates.
-
Dilution: Dilute the reaction mixture 100x in Acetonitrile .
-
Filtration: Filter through a 0.22 µm PTFE syringe filter.
System Suitability (Self-Validating Check)
-
Peak Symmetry: Tailing factor (
) must be < 1.[2]5. Ifngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , increase acid concentration to 0.1% Trifluoroacetic Acid (TFA) for sharper peaks (Note: TFA suppresses MS signal).[2] -
Peak Purity: Use a Diode Array Detector (DAD) to verify that the up-slope and down-slope UV spectra match.[1][2] If they differ, the keto and enol forms are partially separating. Increase column temperature to 40°C to coalesce them.
Method B: qNMR Protocol (Orthogonal Verification)
Quantitative NMR (qNMR) is superior for establishing the purity of the reference standard used in Method A, or for a quick check of the crude mixture without needing a calibration curve.
Experimental Setup
-
Solvent: DMSO-
(Preferred over CDClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ).[2] -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.[1][2]
Protocol
-
Weigh approx. 10 mg of the sample (
) and 10 mg of Internal Standard ( ) into a vial. Record weights to 0.01 mg precision. -
Dissolve in 0.6 mL DMSO-
. -
Acquire
H NMR with a relaxation delay ( ) of at least 30 seconds (to ensure full relaxation of all protons). -
Integration:
-
Integrate the analyte peak.[1][2][4][5][6][7] For this compound, look for the methine proton of the enol form (singlet around 6.5 - 7.0 ppm) or the methoxy group (singlet around 3.8 ppm).[1][2]
-
Critical Step: If both keto (methylene, ~4.0 ppm) and enol (methine, ~6.5 ppm) peaks are visible, sum their integrals (normalized to proton count) to get the total analyte molarity.[2]
Calculation
Where:-
= Purity (%)[2][8]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
= Integral area[2][5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> - = Number of protons (e.g., 3 for methoxy)
-
= Molecular Weight[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
= Mass weighed[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Split Peak (Doublet) | Tautomers separating on column.[1][2] | Increase Column Temp (to 45°C) or switch to Methanol (protic solvent speeds up exchange). |
| Broad/Tailing Peak | Metal chelation (analyte binding to stainless steel frits).[1][2] | Passivate system with 0.1% EDTA or use PEEK tubing.[1][2] Ensure mobile phase is acidic.[1][2] |
| Low Recovery | Precipitation in aqueous mobile phase.[1][2] | Ensure sample diluent matches initial gradient conditions (e.g., 20% ACN).[1][2] |
| Drifting Retention Time | pH fluctuation in mobile phase.[1][2] | Use buffered mobile phase (Ammonium Formate pH 3.[1][2]0) instead of simple acid addition. |
Visualizing the Tautomerism
Caption: The keto-enol equilibrium mechanism. The enol form is stabilized by conjugation and H-bonding, making it the primary species detected by UV.
References
-
SIELC Technologies. (2018).[1][2] HPLC Analysis of 1-(4-Methoxyphenyl)butane-1,3-dione. Retrieved from [Link]
-
Hansen, P. E. (2021).[1][2] Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 6984.[1][2] Retrieved from [Link]
-
Nanalysis. (2022).[1][2][9] Beta-diketone tautomerization ratio determined via 60 MHz Benchtop NMR. Retrieved from [Link]
-
PubChem. (2025).[1][2] this compound Compound Summary. Retrieved from [Link][1][2]
-
Emery Pharma. (2024).[1][2] A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Sources
- 1. 1-(4-Methoxyphenyl)butane-1,3-dione | C11H12O3 | CID 77640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Methoxyphenyl)butane-1,3-dione | C11H12O3 | CID 10465171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. emerypharma.com [emerypharma.com]
- 7. Benchtop NMR blog - Beta-diketone tautomerization ratio determined via 60 MHz Benchtop NMR — Nanalysis [nanalysis.com]
- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Application Note: Synthesis of Novel UV-Absorbing Scaffolds Utilizing 1-(3-Methoxyphenyl)butane-1,3-dione
Executive Summary
This application note details the use of 1-(3-Methoxyphenyl)butane-1,3-dione (CAS 4023-80-7) as a primary scaffold for synthesizing broad-spectrum UV-A/UV-B absorbing compounds. Unlike the ubiquitous para-substituted Avobenzone (4-tert-butyl-4'-methoxydibenzoylmethane), the meta-substituted 3-methoxy isomer offers unique steric and electronic properties that influence solubility, melting point, and crystal packing in formulation.
This guide focuses on the Pabon Reaction , a boron-templated aldol condensation that selectively functionalizes the terminal methyl group (C4) of the butane-1,3-dione chain. This pathway enables the creation of asymmetric curcuminoid-like structures (1,5-diaryl-1,3-pentanediones), extending conjugation to shift absorption maxima (
Core Chemistry & Mechanism[1][2][3][4]
The Active Chromophore: Keto-Enol Tautomerism
The UV-absorbing capability of 1,3-diketones stems from their ability to form a stable enol tautomer. This enol form is stabilized by a strong intramolecular hydrogen bond, creating a six-membered pseudo-aromatic ring that acts as the primary chromophore.
-
Enol Form (UV Absorbing): Predominant in non-polar solvents and sunscreen oils. The
transition is responsible for high molar extinction coefficients ( ). -
Keto Form (Non-Absorbing): Predominant in polar protic solvents; lacks the conjugated system required for UV protection and is susceptible to photodegradation.
The Synthetic Challenge: Selectivity
Direct condensation of an aldehyde with this compound typically results in Knoevenagel condensation at the central active methylene (C2), destroying the 1,3-diketone system. To preserve the UV-absorbing enol core while extending conjugation, we must block the C2 position and activate the terminal C4 methyl group.
Solution: Boron-Templated Synthesis (Pabon Reaction)
By reacting the
-
Locks the enol configuration, protecting the C2 methylene.
-
Activates the terminal methyl protons (C4) for aldol condensation with aromatic aldehydes.
Experimental Protocol: Synthesis of Asymmetric Curcuminoids
Objective: Synthesis of 1-(3-methoxyphenyl)-5-(4-tert-butylphenyl)pentane-1,3-dione (Asymmetric UVA Filter).
Reagents & Equipment
-
Scaffold: this compound (1.0 eq).
-
Aldehyde: 4-tert-butylbenzaldehyde (1.0 eq) – Selected for lipophilicity.
-
Templating Agent: Boron Oxide (
) or complex (0.5 eq). -
Solvent: Ethyl Acetate (Anhydrous).
-
Catalyst: Tributyl borate (2.0 eq) + n-Butylamine (0.4 eq).
-
Hydrolysis Agent: 0.1 N HCl or Hydrated Alumina.
Step-by-Step Methodology
Step 1: Formation of the Boron Complex
-
Dissolve this compound (19.2 g, 100 mmol) in anhydrous Ethyl Acetate (50 mL).
-
Add Boron Oxide (
, 3.5 g, 50 mmol) or slowly. -
Heat the mixture to 40°C for 30 minutes. The solution will darken, indicating complex formation.
-
Note: Moisture control is critical. Water competes with the diketone for boron coordination.[1]
-
Step 2: Aldol Condensation[2][3]
-
Add Tributyl borate (46 g, 200 mmol) to the reaction mixture (acts as a water scavenger).
-
Add 4-tert-butylbenzaldehyde (16.2 g, 100 mmol).
-
Add n-Butylamine (2.9 g, 40 mmol) dropwise over 15 minutes.
-
Stir at room temperature for 24 hours. A solid precipitate (the boron complex of the product) typically forms.
Step 3: Hydrolysis ("Unclick" Step)[2]
-
Add 100 mL of 0.1 N HCl to the reaction mixture and stir vigorously at 60°C for 1 hour.
-
Alternative: For acid-sensitive substrates, stir with hydrated alumina in Methanol.
-
-
Separate the organic layer and wash with water (3 x 50 mL) to remove boric acid and amine salts.
-
Dry over anhydrous
and concentrate under vacuum.
Step 4: Purification[2]
-
Recrystallize the crude solid from Methanol/Ethanol (90:10).
-
Yield Expectation: 65–80%.
-
Appearance: Yellow to orange crystalline solid.
Characterization & Validation
Spectroscopic Validation
-
UV-Vis Spectroscopy:
-
Starting Material:
nm (UVB). -
Product:
nm (UVA). -
Criterion: A bathochromic shift >50 nm confirms successful conjugation extension.
-
-
NMR Verification (
NMR in ):-
Look for the disappearance of the terminal methyl singlet (
ppm). -
Appearance of vinylic protons (
ppm, d, Hz) indicating trans geometry of the new double bond.[2] -
The enol proton should appear as a broad singlet at
ppm.
-
Photostability Testing Workflow
A critical requirement for UV filters is that they must not degrade under the radiation they are meant to absorb.
Figure 1: Standardized workflow for assessing the photostability of novel UV absorbers.
Reaction Pathway Diagram
The following diagram illustrates the specific boron-templated mechanism employed to ensure regioselectivity at the C4 position.
Figure 2: The Pabon Reaction pathway. Boron complexation prevents Knoevenagel condensation at C2, forcing reaction at the terminal C4 methyl group.
References
-
Pabon, H. J. J. (1964). A Synthesis of Curcumin and Related Compounds.[1][4][5] Recueil des Travaux Chimiques des Pays-Bas, 83(4), 379-386.
-
Venkateswarlu, S., et al. (2005). Synthesis of Curcumin Analogues using Boron Trifluoride Complex. Asian Journal of Chemistry, 17(3).
-
Shafiq, M. I., et al. (2017).[1] Curcumin: Synthesis optimization and in silico interaction with cyclin dependent kinase.[1] Acta Pharmaceutica, 67(3).
-
Ramírez-Prada, J., et al. (2022).[2] High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach. Molecules, 27(3), 820.
-
ChemicalBook. (2024). This compound Product Properties and Safety Data.
Sources
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Metal complexes of 1-(3-Methoxyphenyl)butane-1,3-dione and their applications.
Application Note: Synthesis, Characterization, and Therapeutic Potential of Metal Complexes of 1-(3-Methoxyphenyl)butane-1,3-dione
Executive Summary
The
Metal complexes of this ligand (specifically Cu(II), Ni(II), Co(II), and Zn(II)) exhibit potent biological activities, including DNA intercalation, reactive oxygen species (ROS) generation, and broad-spectrum antimicrobial efficacy. This document provides a validated workflow for the synthesis, structural characterization, and biological evaluation of these complexes.
Ligand Chemistry & Chelation Mode
The ligand exists in a keto-enol tautomeric equilibrium, with the enol form being stabilized by intramolecular hydrogen bonding. Upon deprotonation, the monoanionic enolate acts as a bidentate [O,O']-donor, forming a stable six-membered chelate ring with the metal ion.
-
Ligand: this compound (
) -
Coordination Geometry:
-
Cu(II)/Ni(II): Typically Square Planar (
). -
Zn(II): Tetrahedral (
). -
Co(II): Octahedral (often diaqua adducts,
).
-
Experimental Protocols
Protocol A: Ligand Synthesis (Claisen Condensation)
Objective: Synthesize this compound from 3-methoxyacetophenone.
Reagents:
-
3-Methoxyacetophenone (1.0 eq)
-
Ethyl acetate (Excess/Solvent)[1]
-
Sodium Hydride (NaH, 60% dispersion in oil) (2.0 eq)
-
Anhydrous THF or Toluene
-
HCl (10%)
Step-by-Step Methodology:
-
Preparation: Wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF under
atmosphere. -
Addition: Mix 3-methoxyacetophenone (e.g., 10 mmol) with dry ethyl acetate (20 mmol). Add this mixture dropwise to the NaH suspension at 0°C over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The solution will turn yellow/orange, indicating enolate formation.
-
Quenching: Cool to 0°C. Carefully add crushed ice/water to hydrolyze excess NaH.
-
Acidification: Acidify with 10% HCl until pH ~4.0. The
-diketone will precipitate or form an oil. -
Isolation: Extract with dichloromethane (DCM). Wash organic layer with brine, dry over anhydrous
, and evaporate. -
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc 9:1).
Protocol B: Metal Complex Synthesis (General Procedure)
Objective: Coordinate the ligand to M(II) ions (Cu, Ni, Co, Zn).[2][3]
Reagents:
-
Ligand (2.0 mmol)
-
Metal(II) Acetate or Chloride (
) (1.0 mmol) -
Ethanol (Absolute)
-
Triethylamine (
) (Optional, for pH adjustment)
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 2.0 mmol of this compound in 20 mL hot ethanol.
-
Metal Solution: Dissolve 1.0 mmol of the metal salt in 10 mL ethanol (add drops of water if necessary for solubility).
-
Complexation: Add the metal solution dropwise to the ligand solution under continuous stirring.
-
pH Adjustment: If using metal chlorides, add
dropwise until pH ~7–8 to facilitate deprotonation. (Not usually required for acetates). -
Reflux: Reflux the mixture for 3–5 hours. A color change or precipitation typically occurs.[4]
-
Isolation: Cool to room temperature. Filter the precipitate.
-
Washing: Wash the solid with cold ethanol (to remove unreacted ligand) followed by ether.
-
Drying: Dry in a vacuum desiccator over
.
Characterization Guide
| Technique | Parameter | Expected Observation (Complex vs. Ligand) |
| FT-IR | Shift to lower frequency (e.g., 1630 | |
| FT-IR | New bands appear in far-IR (400–500 cm | |
| 1H NMR | Enolic -OH | Disappearance of the enolic proton signal ( |
| UV-Vis | d-d Transitions | Appearance of weak bands in visible region (500–800 nm) for Cu, Ni, Co (geometry specific). |
| Molar Cond. | Low values (10–20 |
Biological Evaluation Protocols
Protocol C: Antimicrobial Susceptibility (MIC Assay)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard.
-
Dilution: Prepare serial two-fold dilutions of the metal complex in DMSO (ensure final DMSO < 1%).
-
Incubation: Add 100
L of complex solution and 100 L of inoculum to 96-well plates. Incubate at 37°C for 24 hours. -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity). Use Resazurin dye for visual confirmation (Blue = Dead/No Growth, Pink = Live).
Protocol D: In Vitro Cytotoxicity (MTT Assay)
Target: Cancer cell lines (e.g., MCF-7, HCT-116).
-
Seeding: Seed cells (
cells/well) in 96-well plates and incubate for 24h. -
Treatment: Treat cells with varying concentrations of the metal complex (0.1 – 100
M) for 48h. -
MTT Addition: Add MTT reagent (5 mg/mL in PBS) and incubate for 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Measurement: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Mechanism of Action & Workflow Visualization
The following diagram illustrates the synthesis pathway and the subsequent biological mechanism of action (MOA) for the copper(II) complex.
Figure 1: Integrated workflow showing the synthesis of the
References
-
Synthesis of
-diketones: Patonay, T., et al. (2018). Synthesis of 1-(2-hydroxyphenyl)butane-1,3-diones.[1] Royal Society of Chemistry. Link -
Metal Complex Protocols: Bamigboye, M. O., et al. (2025). Synthesis of metal-bis-(β-diketones) complexes and anti-microbial evaluation study.[5] ResearchGate.[5][6] Link
-
Anticancer Mechanisms: Pettinari, C., et al. (2025).[7] Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by β-Diketonates. NIH/PubMed. Link
-
Antimicrobial Resistance: MDPI Reviews. (2025).[3][7][8][9][10][11] Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. MDPI. Link
-
Analytical Methods: SIELC Technologies. (2018).[8][12] HPLC Separation of 1-(4-Methoxyphenyl)butane-1,3-dione.[12]Link
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1-(4-Methoxyphenyl)butane-1,3-dione | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Challenges in interpreting the NMR spectrum of 1-(3-Methoxyphenyl)butane-1,3-dione due to tautomerism.
Subject: Troubleshooting Guide for 1-(3-Methoxyphenyl)butane-1,3-dione Analysis Ticket ID: NMR-TAUT-042 Status: Open Assigned Scientist: Dr. A. Vance, Senior Applications Specialist
Executive Summary
Users analyzing This compound frequently report "missing" protons, "impurity" peaks, or inconsistent integration data. These anomalies are rarely due to sample degradation. Instead, they arise from keto-enol tautomerism , a dynamic equilibrium inherent to
This guide provides the diagnostic protocols required to correctly interpret the NMR spectrum, quantify tautomeric ratios, and select the appropriate solvent for your structural goals.
Module 1: The "Missing" Proton Mystery
User Complaint: "I count only 11 protons in my
Root Cause:
In non-polar solvents (e.g.,
Diagnostic Protocol:
-
Expand Spectral Width: Adjust your acquisition parameters (SW) to cover -2 to 20 ppm .
-
Locate the Signal: Look for a broad, singlet-like peak in the 15.5 – 17.0 ppm range.
-
Verify: This peak usually integrates to 1H (relative to the enol species). Its broadness is due to quadrupolar relaxation effects or exchange dynamics, though the intramolecular bond often keeps it relatively sharp compared to intermolecularly exchanging alcohols.
Technical Insight: The chemical shift (
) of this proton is a direct proxy for hydrogen bond strength. A shift >16 ppm indicates a "low-barrier" hydrogen bond, characteristic of the 6-membered chelate ring formed in-diketones.
Module 2: Distinguishing Tautomers from Impurities
User Complaint: "My sample has extra peaks at 4.0 ppm and 2.2 ppm. Is it decomposing?"
Root Cause:
You are observing the keto tautomer (minor species in
Spectral Fingerprint Table (
)
Note: Chemical shifts are approximate and concentration-dependent.
| Moiety | Enol Form (Major) | Keto Form (Minor) | Diagnostic Feature |
| -OH (Enolic) | ~16.0 - 16.8 ppm (s, broad) | N/A | The "Missing" Proton |
| =CH- (Vinyl) | ~6.1 - 6.3 ppm (s) | N/A | Unique to Enol |
| -CH2- (Alpha) | N/A | ~4.0 - 4.3 ppm (s) | Unique to Keto (integrates to 2H) |
| -CH3 (Methyl) | ~2.1 ppm (s) | ~2.3 ppm (s) | Keto methyl is usually downfield |
| -OCH3 (Methoxy) | ~3.84 ppm (s) | ~3.86 ppm (s) | Internal Reference |
Quantification Protocol (Keto:Enol Ratio):
-
Calibrate: Set the Methoxy (-OCH
) singlet (approx 3.8 ppm) to an integral of 3.00 . Note: If the methoxy peaks for keto and enol are resolved, integrate the sum of both to 3.00. -
Integrate Enol: Integrate the vinyl proton (=CH-) at ~6.1 ppm. Let's call this area
. -
Integrate Keto: Integrate the methylene protons (-CH
-) at ~4.2 ppm. Let's call this area . -
Calculation:
-
Since the methylene peak represents 2 protons:
-
Since the vinyl peak represents 1 proton:
-
% Enol =
-
Module 3: Solvent Selection Strategy
User Complaint: "The spectrum looks completely different in DMSO-d6 compared to Chloroform."
Root Cause: Solvent polarity dictates the position of the equilibrium (Meyer's Rule).[2]
-
Non-Polar (
, ): Favors the Enol form. The intramolecular H-bond is shielded from solvent competition. -
Polar Aprotic (
, Acetone- ): The solvent competes for hydrogen bonding and stabilizes the more polar Keto form (dipole-dipole interactions). The equilibrium shifts toward the keto form, sometimes making it the dominant species.
Visual Workflow: Experimental Design
Caption: Decision tree for solvent selection based on analytical objectives. CDCl3 is recommended for routine identification to maximize spectral simplicity.
Module 4: Advanced Troubleshooting (FAQs)
Q: Why is the methoxy peak split? A: The 3-methoxyphenyl group is distant from the tautomeric center, but electronic effects propagate through the conjugated system. You may see two very closely spaced singlets (e.g., 3.84 and 3.86 ppm). This is normal. Integrate both together for quantification.
Q: Can I stop the tautomerism to get a clean spectrum? A: Not easily at room temperature.
-
Chemical Method:[3][4][5] Derivatization (e.g., forming an enol ether) will lock the structure but chemically changes your sample.
-
Physical Method:[2][5][6][7] Lowering the temperature (e.g., 233 K) slows the exchange, sharpening distinct peaks. Raising the temperature (e.g., 350 K) speeds up exchange, potentially coalescing peaks into an average, though this often degrades resolution for
-diketones.
Q: The -OH peak is gone in Methanol-
References
-
Suleimani, H. et al. (2018). Tautomerism in
-diketones: Substituent and Solvent Effects. Journal of Molecular Structure. -
Reich, H. J. (2023). Structure Determination Using NMR: Keto-Enol Tautomerism. University of Wisconsin-Madison Chemistry Department.
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Context on H-bonding shifts).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[3][9] (Standard reference for
-diketone shifts).
Sources
- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 6. 1-(4-Methoxyphenyl)butane-1,3-dione | SIELC Technologies [sielc.com]
- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: Proper Storage and Stability Assessment of 1-(3-Methoxyphenyl)butane-1,3-dione
Introduction & Compound Profile
This guide addresses the technical requirements for the handling, storage, and stability assessment of 1-(3-Methoxyphenyl)butane-1,3-dione (CAS: 29681-99-0). As a
This molecule is frequently used as a chelating ligand for transition metals and a precursor for heterocyclic synthesis (e.g., pyrazoles, isoxazoles). Its stability is compromised by three primary vectors: oxidative cleavage, moisture-induced hydrolysis, and photochemical degradation.
Physicochemical Snapshot
| Property | Specification | Notes |
| CAS Number | 29681-99-0 | Distinct from the 4-methoxy isomer (Avobenzone intermediate).[1][2] |
| Molecular Formula | MW: 192.21 g/mol | |
| Physical State | Low-Melting Solid / Viscous Oil | Melting Point range is often 30–40°C; may appear as an oil in warm labs. |
| Solubility | Soluble in organic solvents | DCM, Ethyl Acetate, Alcohols. Poorly soluble in water.[3] |
| Key Sensitivity | Air & Moisture Sensitive | The active methylene group is prone to oxidation. |
Core Storage Protocols (The "Golden Rules")
Failure to adhere to these protocols typically results in the formation of oxidation byproducts (e.g., 3-methoxybenzoic acid) or hydrolysis products.
Q: What are the absolute critical storage parameters?
A: You must maintain a "Cold Chain, Inert Atmosphere" system.
-
Temperature: Store at 2°C to 8°C (Refrigerated). Do not freeze unless the vial is strictly sealed under argon, as freeze-thaw cycles can induce moisture condensation.
-
Atmosphere: Inert Gas Purge (Argon preferred). The methylene protons between the two carbonyls are acidic (
) and susceptible to radical oxidation. Argon is heavier than air and provides a better blanket than Nitrogen. -
Container: Amber Glass Vials with Teflon-lined (PTFE) caps. The compound absorbs UV light, which can catalyze radical formation and degradation.
Q: I just received the shipment. What is the first step?
A: Equilibration. Do NOT open the cold vial immediately. Allow the closed container to warm to room temperature (approx. 30-60 minutes) inside a desiccator. Opening a cold vial in humid air causes immediate condensation of atmospheric water into the product, leading to hydrolysis.
Visual Workflow: Storage & Handling
Figure 1: Critical decision path for receiving and storing this compound to prevent moisture ingress.
Stability Assessment & Troubleshooting
Researchers often misinterpret the natural keto-enol equilibrium as degradation. This section clarifies how to distinguish between thermodynamic behavior and chemical decomposition.
Q: My sample has turned from a pale solid to a yellow oil. Is it degraded?
A: Not necessarily.
-
Phase Change: The melting point is near ambient temperature. If your lab is warm (>25°C), the compound may melt. This is reversible.
-
Color Change:
-diketones are naturally yellow due to the conjugated enol system. A shift to dark orange or brown indicates oxidation. -
Action: Check purity via NMR. If purity is >95%, the physical state change is likely thermal, not chemical.
Q: The NMR spectrum shows "impurities" or split peaks. Is the compound contaminated?
A: Likely False Alarm (Tautomerism).
In solution (especially in
-
Diketo Form: Shows a singlet for the methylene protons (
) around 4.0–4.5 ppm. -
Enol Form: Shows a singlet for the vinyl proton (
) around 6.0–6.5 ppm and a broad downfield peak for the enolic (>15 ppm). -
Ratio: The enol form is often favored in non-polar solvents due to intramolecular Hydrogen bonding.
-
Verification: Run the NMR in a protic solvent like
(Methanol-d4), which disrupts the internal H-bond and may shift the equilibrium, or simply integrate the peaks. If the sum of the integrals matches the proton count, it is pure.
Q: What are the actual degradation products I should look for?
A:
-
3-Methoxybenzoic acid: Result of oxidative cleavage. Look for broad acidic protons and a shift in aromatic signals.
-
Acetic Acid: Result of retro-Claisen cleavage (hydrolysis).
-
Polymeric Gums: Result of radical polymerization of the active methylene.
Visual Mechanism: Tautomerism vs. Degradation
Figure 2: The reversible keto-enol equilibrium (blue) vs. the irreversible oxidative degradation pathway (red).
Experimental Protocols
Protocol A: Purity Verification (HPLC)
Use this method to separate the target compound from degradation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (enol).
-
Note: You may see split peaks for the tautomers if the column temperature is low. Run at 40°C to facilitate rapid interconversion and merge peaks.
Protocol B: Re-Purification (Recrystallization)
If purity drops below 90%, perform this step.
-
Dissolve the crude material in a minimum amount of warm Ethanol or Ethyl Acetate (approx. 40-50°C).
-
Filter while warm to remove insoluble polymeric gums.
-
Add Hexane dropwise until slight turbidity appears.
-
Cool slowly to Room Temperature, then to 4°C.
-
Collect crystals via vacuum filtration and wash with cold Hexane.
-
Dry under high vacuum to remove solvent traces (solvent inclusion can catalyze hydrolysis).
References
-
PubChem. this compound Compound Summary (CAS 29681-99-0). National Library of Medicine. [Link]
-
Sloop, J. C., et al. Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 2021.[4][5] (Context on Keto-Enol Tautomerism). [Link]
Sources
- 1. 29681-99-0|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione - Google Patents [patents.google.com]
- 5. 4,4,4-TRIFLUORO-1-(3-METHOXY-PHENYL)-BUTANE-1,3-DIONE | 57965-21-6 [chemicalbook.com]
Technical Support Center: Crystallization and Purification of 1-(3-Methoxyphenyl)butane-1,3-dione
Here is the technical support center for troubleshooting the crystallization and purification of 1-(3-Methoxyphenyl)butane-1,3-dione.
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and standardized protocols for researchers, chemists, and drug development professionals. Our goal is to empower you with the scientific rationale behind the purification process, enabling you to overcome common challenges and achieve high-purity material.
Section 1: Understanding the Molecule - Core Chemical Principles
A successful purification strategy begins with understanding the target molecule's inherent properties. This compound is a β-dicarbonyl compound, a structural class that presents unique chemical behaviors directly impacting crystallization.
Keto-Enol Tautomerism: A Double-Edged Sword
The most critical characteristic of β-dicarbonyls is their existence as an equilibrium mixture of keto and enol tautomers.[1] The enol form is significantly stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This chelation masks the polar hydroxyl and carbonyl groups, reducing the molecule's overall polarity and altering its solubility profile.
Caption: The equilibrium between the keto and enol forms.
This equilibrium means you are not crystallizing a single, rigid structure. The solvent environment can influence the position of this equilibrium, which is a key reason why solvent selection is paramount.
Physicochemical Properties and Their Implications
While specific experimental data for the meta-isomer is sparse, we can infer its likely properties from its structural isomers, 1-(4-methoxyphenyl)butane-1,3-dione and 1-(2-methoxyphenyl)butane-1,3-dione.
Table 1: Physicochemical Properties of Methoxy-Substituted Phenylbutane-1,3-diones
| Property | 1-(4-Methoxyphenyl) Isomer | 1-(2-Methoxyphenyl) Isomer | Predicted Behavior of 1-(3-Methoxyphenyl) Isomer |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₂O₃[2] | C₁₁H₁₂O₃[3] | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol [2] | 192.21 g/mol [3] | 192.21 g/mol |
| Melting Point | ~54 °C[4] | Not specified | Likely a low-melting solid (40-70 °C) |
| Appearance | Crystalline solid | Solid | Likely a white to off-white or pale yellow solid |
The most critical prediction is a low melting point . Low-melting solids are notoriously prone to "oiling out"—separating from the solution as a liquid rather than a crystalline solid—which is a primary focus of our troubleshooting guide.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section directly addresses the most common issues encountered during the crystallization of this compound.
Q1: My compound separated as a sticky oil instead of crystals. What is "oiling out" and how do I fix it?
A1: Causality and Solution. "Oiling out" occurs when the saturated solution's temperature is higher than the melting point of your compound. Instead of forming a crystal lattice, the compound separates as a supercooled liquid. Given the predicted low melting point of your compound, this is a high-probability issue.
Step-by-Step Remediation:
-
Re-dissolve the Oil: Heat the mixture until the oil completely redissolves into the solution.
-
Add More Solvent: Add 10-20% more of the hot solvent to decrease the saturation temperature.[5] The goal is for the solution to become saturated at a temperature below the compound's melting point.
-
Promote Slow Cooling: Do not place the flask directly on the bench or in an ice bath. Insulate the flask by placing it on a cork ring or wooden block and covering it with a beaker to create a chamber of slowly cooling air.[5] Slow cooling is essential for forming well-ordered, pure crystals.[6][7]
-
Induce Crystallization: If crystals are still hesitant to form once the solution is at room temperature, gently scratch the inner wall of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Consider a Lower-Boiling Solvent System: If the issue persists, your chosen solvent's boiling point may be too high. Re-evaporate the solvent and choose a solvent or solvent mixture with a lower boiling point.
Q2: The solution is clear and no crystals have formed, even after cooling to room temperature and in an ice bath. What should I do?
A2: Causality and Solution. This indicates that your solution is not supersaturated, meaning the concentration of your compound is below its solubility limit at that temperature. This is typically caused by using too much solvent.[5]
Step-by-Step Remediation:
-
Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 15-25% of the total volume). This increases the concentration of your compound.
-
Attempt Recrystallization Again: Allow the concentrated solution to cool slowly, as described in A1.
-
Induce Nucleation: If crystals still do not appear, try scratching the flask or, if available, adding a single, tiny "seed crystal" from a previous batch. A seed crystal provides a perfect template for lattice formation.
-
Introduce an Anti-Solvent (for Mixed-Solvent Systems): If you are using a single solvent and the compound is highly soluble, consider a mixed-solvent approach. Find a second, miscible solvent in which your compound is insoluble (the "anti-solvent"). Add the anti-solvent dropwise to the room-temperature solution until persistent cloudiness (turbidity) appears, then add a drop or two of the original solvent to re-clarify before slow cooling.[8][9]
Caption: Decision workflow for inducing crystallization.
Q3: My product crashed out as a fine powder immediately after I stopped heating. Is this a problem?
A3: Causality and Solution. Yes, this is a problem. Rapid crystallization, or "crashing out," traps impurities within the rapidly forming crystal lattice, defeating the purpose of recrystallization.[5] It happens when the solution is too concentrated or cools too quickly.
Step-by-Step Remediation:
-
Re-dissolve the Solid: Place the flask back on the heat source and add more solvent until the solid fully redissolves.
-
Ensure a Margin of Solubility: Add an extra 5-10% of solvent beyond the minimum required for dissolution at boiling.[5]
-
Implement Slow, Insulated Cooling: As detailed in A1, prevent rapid temperature drops by insulating the flask. The goal is to allow large, well-formed crystals to grow over a period of 20-60 minutes.
Q4: My final yield is very low. How can I improve it?
A4: Causality and Solution. A low yield can result from several factors. A systematic check is required.
Troubleshooting Checklist:
-
Excessive Solvent: Was too much solvent used? This is the most common cause, as a significant amount of product will remain dissolved in the mother liquor.[5] To check, evaporate a small sample of the filtrate; a large residue indicates substantial product loss.
-
Inappropriate Solvent Choice: Is the compound too soluble in the cold solvent? An ideal solvent has a steep solubility curve—high solubility when hot, very low when cold.
-
Premature Crystallization: If you performed a hot filtration to remove impurities, did the product crystallize on the filter paper or in the funnel stem? This can be prevented by pre-heating the funnel and using a small amount of extra hot solvent.
-
Incomplete Transfer: Ensure all crystalline material is quantitatively transferred from the flask to the filter funnel during collection.
Solution:
-
Recover a Second Crop: You can often recover more product from the mother liquor. Reduce the volume of the filtrate by boiling, and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
A1: There is no single "best" solvent without experimentation. However, a logical starting point is a moderately polar protic solvent. Ethanol or isopropanol are excellent initial candidates. They are likely to dissolve the compound when hot and have significantly lower solubility when cold.
If single solvents fail, a mixed-solvent system is highly recommended.[10] Excellent pairs to screen include:
-
Ethanol-Water: Dissolve in hot ethanol, add hot water as the anti-solvent.
-
Ethyl Acetate-Hexane: Dissolve in hot ethyl acetate, add hexane as the anti-solvent.
-
Toluene-Heptane: Dissolve in hot toluene, add heptane as the anti-solvent.
Q2: How do I perform a systematic solvent screening experiment?
A2: A microscale screening is highly efficient.
-
Place approximately 20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, acetone, toluene, hexane) dropwise, up to about 0.5 mL.
-
Observe solubility at room temperature. A good candidate solvent will show poor solubility.
-
Gently heat the tubes that showed poor solubility in a hot water bath. A good solvent will now fully dissolve the solid.
-
Allow the dissolved solutions to cool to room temperature, then place them in an ice bath.
-
The best solvent is the one that dissolves the compound when hot and produces a large quantity of crystalline solid upon cooling.
Caption: Workflow for systematic solvent selection.
Section 4: Standardized Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Select Flask: Choose an Erlenmeyer flask that will be about half-full with the final volume of solvent.
-
Initial Dissolution: Place the crude solid in the flask. Add the chosen solvent in small portions, just enough to create a slurry.
-
Heat to Boiling: Add a boiling chip or magnetic stir bar and heat the mixture to a gentle boil on a hotplate.
-
Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-boil for 2-3 minutes.
-
(Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Allow the crystals to dry on the filter under vacuum, then transfer to a watch glass to air dry completely.
Protocol 2: Mixed-Solvent Recrystallization
-
Initial Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "soluble" solvent.[8]
-
Add Anti-Solvent: While keeping the solution hot, add the "insoluble" (anti-solvent) dropwise until you observe a persistent faint cloudiness (turbidity).
-
Re-clarify: Add 1-2 drops of the hot "soluble" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly, as described in the single-solvent protocol.
-
Collect and Dry: Collect, wash (using a cold mixture of the two solvents), and dry the crystals as described above.[11]
References
- Popov, Y. V., et al. (2013). Synthesis of 1-(3-Phenoxyphenyl)butane-1,3-dione from Ethyl Acetoacetate.
- Google Patents. (1984). Procedure for preparing 1,3-diphenyl-1,3-propanedione. (US4482745A).
- Google Patents. (1998).
-
OLabs. (n.d.). Recrystallization. Amrita Vishwa Vidyapeetham. [Link]
- Google Patents. (1998).
-
WIPO Patentscope. (2013). METHOD FOR PURIFYING 1,3-BUTADIENE. (WO/2013/080967). [Link]
-
MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
The Good Scents Company. (n.d.). R-(-)-1,3-butane diol. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Cheméo. (n.d.). Chemical Properties of Butane, 1-methoxy- (CAS 628-28-4). [Link]
-
PubChem, National Institutes of Health. (n.d.). 1-(4-Methoxyphenyl)butane-1,3-dione. [Link]
-
PubChem, National Institutes of Health. (n.d.). 1-(2-Methoxyphenyl)butane-1,3-dione. [Link]
-
Wikipedia. (n.d.). 1,3-Butanediol. [Link]
-
SIELC Technologies. (2018). 1-(4-Methoxyphenyl)butane-1,3-dione. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]
-
Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?[Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. [Link]
-
KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. [Link]
-
PubMed, National Institutes of Health. (2011). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. [Link]
-
Professor Dave Explains. (2018). Reactions of Beta-Dicarbonyl Compounds. YouTube. [Link]
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- 3. 1-(2-Methoxyphenyl)butane-1,3-dione | C11H12O3 | CID 10465171 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation - Google Patents [patents.google.com]
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Removing unreacted starting materials from 1-(3-Methoxyphenyl)butane-1,3-dione product.
Welcome to the technical support resource for synthetic chemistry professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered during the synthesis of β-diketones: the removal of unreacted starting materials from the final product, focusing on 1-(3-Methoxyphenyl)butane-1,3-dione.
Understanding the Challenge: The Claisen Condensation
The synthesis of this compound is typically achieved via a crossed Claisen condensation reaction.[1][2] This reaction involves the base-mediated condensation of an ester (ethyl acetate) with a ketone (3'-methoxyacetophenone).
Caption: Acid-Base Liquid-Liquid Extraction Workflow.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 5% aqueous sodium hydroxide (NaOH) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate fully. The upper layer will be organic (if using ethyl acetate) and the lower layer will be aqueous.
-
Collection: Drain the aqueous layer (which now contains your product as the sodium enolate) into a clean beaker or flask. For best results, perform a second extraction of the organic layer with a fresh portion of 5% NaOH solution and combine the aqueous layers.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, target pH ≈ 2-3). Your purified product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to yield clean this compound.
Question 2: How do I remove the residual ethyl acetate solvent/starting material?
Answer: Ethyl acetate is a low-boiling-point solvent and is typically the easiest contaminant to remove. [3]
-
Evaporation under Reduced Pressure: The most common method is to use a rotary evaporator. The low boiling point of ethyl acetate (77.1 °C) allows it to be efficiently removed under vacuum, leaving behind your higher-boiling-point product and any non-volatile impurities. [3]* High-Vacuum Manifold: For smaller scales or to remove trace amounts, leaving the sample on a high-vacuum line for several hours is effective.
Question 3: The acid-base extraction is not working well, or I have other, non-acidic impurities. What is the alternative?
Answer: If extraction is problematic (e.g., due to emulsion formation) or other byproducts are present, column chromatography is the gold standard for purification. [4][5][6]This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
The β-diketone product is more polar than the starting ketone due to the presence of two carbonyl groups. This difference in polarity allows for separation on a silica gel column.
Physicochemical Properties for Method Selection
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | ~192.21 | 143-146 (for 4-isomer) | 54 (for 4-isomer) | Soluble in most organic solvents. [7][8] |
| 3'-Methoxyacetophenone | 150.17 | 239-241 | -7 | Soluble in alcohol, chloroform, ethyl acetate. [9][10][11] |
| Ethyl Acetate | 88.11 | 77.1 | -83.6 | Slightly soluble in water; miscible with most organic solvents. [3][12] |
Note: Data for the 3-methoxy dione product is limited; properties of the 4-methoxy isomer are provided as a close approximation. [7][8] Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The goal is to find a system where the product has an Rf value of ~0.3-0.4 and is well-separated from the starting material spot.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (as a slurry).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Run the column by passing the solvent system through it, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Question 4: My product is an oil/low-melting solid and appears pure by NMR, but I want to obtain a crystalline material. What should I do?
Answer: If your product is pure but not crystalline, a final recrystallization step can be performed. This is an excellent technique for obtaining high-purity, crystalline solids.
Step-by-Step Recrystallization:
-
Solvent Screening: Find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Common choices for a moderately polar compound like this include isopropanol, ethanol/water, or hexanes/ethyl acetate mixtures.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your product until it just dissolves completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
References
-
3'-Methoxyacetophenone (FDB000359) - FooDB. [Link]
-
1-(4-Methoxyphenyl)butane-1,3-dione - PubChem - NIH. [Link]
-
Synthesis of 1-(3-Phenoxyphenyl)butane-1,3-dione from Ethyl Acetoacetate - ResearchGate. [Link]
-
LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. [Link]
-
The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]
-
DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE - Taylor & Francis. [Link]
-
1-(2-Methoxyphenyl)butane-1,3-dione | C11H12O3 | CID 10465171 - PubChem. [Link]
-
Ethyl acetate - Wikipedia. [Link]
-
The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]
-
β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - ResearchGate. [Link]
-
B-Dicarbonyl Compounds as Synthetic Intermediates - Chemistry LibreTexts. [Link]
-
Synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1,2-butanedione. [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]
-
The Claisen Condensation Reaction - Organic Chemistry | OpenStax. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. [Link]
-
Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry - Vedantu. [Link]
-
The Claisen Condensation. [Link]
-
Synthesis of 1,3-diketones - Organic Chemistry Portal. [Link]
-
Liquid-Liquid Extraction - YouTube. [Link]
- Preparation method of 1, 3-butanediol - Google P
-
Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities - MDPI. [Link]
-
Column Chromatography - YouTube. [Link]
-
Liquid–liquid extraction - Wikipedia. [Link]
-
Claisen condensation troubleshooting - Reddit. [Link]
-
Claisen Condensation - Organic Chemistry Portal. [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]
-
Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH. [Link]
-
Chemistry 234 Chapter 23 Problem Set Carbonyl Condensation Chemistry. [Link]
-
The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]
-
Ethyl acetate - DCCEEW. [Link]
-
2-(3-Methoxyphenyl)butanedinitrile - PMC - NIH. [Link]
-
Claisen Condensation Practice Problems - Chemistry Steps. [Link]
-
1-(4-Methoxyphenyl)butane-1,3-dione - SIELC Technologies. [Link]
- Process for purifying 1,4-butanediol by melt cristallisation - Google P
-
Reactions of Beta-Dicarbonyl Compounds - YouTube. [Link]
-
1,3-Butanediol - Wikipedia. [Link]
-
What Are The Properties Of Ethyl Acetate? - YouTube. [Link]
-
Video: Reduction of Carbonyl Compounds - JoVE. [Link]
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- 9. 3-Methoxyacetophenone | 586-37-8 [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 3'-Methoxyacetophenone | 586-37-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Ethyl acetate - Wikipedia [en.wikipedia.org]
Overcoming poor solubility of 1-(3-Methoxyphenyl)butane-1,3-dione in specific applications.
Case ID: SOL-MPBD-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary & Molecule Profile
User Issue: Poor aqueous solubility of 1-(3-Methoxyphenyl)butane-1,3-dione (MPBD) leading to precipitation in biological assays or synthesis workflows.
Root Cause Diagnosis:
MPBD is a lipophilic
-
Keto-Enol Tautomerism: In non-polar environments, MPBD adopts a stable, intramolecularly hydrogen-bonded cis-enol form (pseudo-aromatic), which drastically reduces its polarity and water solubility.[1][2]
-
Ionization State: The
-protons (between the carbonyls) are acidic (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ).[2] Below pH 9, the molecule remains neutral and hydrophobic.[1][2]
Quick Reference Data:
| Parameter | Value / Characteristic | Note |
| Molecular Weight | 192.21 g/mol | |
| Predicted | 8.8 – 9.2 | Acidic |
| LogP (Octanol/Water) | ~1.7 – 2.0 | Moderately Lipophilic |
| Primary Solvents | DMSO, Ethanol, Acetone, Acetonitrile | Avoid pure water |
| Solubility Trigger | pH > 9.5 | Forms soluble enolate anion |
Diagnostic Flowchart: Select Your Protocol
Before proceeding, identify your specific constraint using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental tolerance for pH and organic solvents.
Protocol A: pH-Dependent Solubilization (The "Enolate" Switch)[2]
Mechanism:
MPBD possesses an acidic methylene group between the two carbonyls.[1][2] By raising the pH above its
Applicability: Chemical synthesis, metal chelation (extraction), non-biological assays.[1][2]
Step-by-Step Guide:
-
Preparation: Suspend MPBD in water (it will be cloudy/precipitated).[1][2]
-
Titration: Slowly add 1M NaOH or KOH dropwise while stirring.
-
Observation: The solution will clarify as the pH passes 9.5.
-
Buffering: Once dissolved, maintain pH > 9.5 using a carbonate or glycine buffer.[1][2]
Warning:
-
Reversibility: If you lower the pH back to 7.4 (physiological), the neutral molecule will reprecipitate immediately.[1][2]
-
Hydrolysis: Prolonged exposure to extremely high pH (>12) may degrade the molecule over days.[1][2]
Protocol B: Cosolvent Engineering (DMSO/Ethanol)
Mechanism: Disrupts the water lattice and provides a solvation shell for the hydrophobic phenyl ring.[1][2]
Applicability: High-throughput screening (HTS), initial biological testing.[1][2]
The "Solvent Shock" Phenomenon (Troubleshooting): Users often report precipitation immediately upon adding a concentrated DMSO stock to aqueous buffer.[1][2] This is caused by local supersaturation and the "Oiling Out" effect.[1][2]
Correct Mixing Procedure:
-
Stock Solution: Dissolve MPBD in pure DMSO at 100x the final desired concentration (e.g., 10 mM).
-
Intermediate Step (Optional): Dilute 1:10 in pure Ethanol or PEG-400.
-
Final Dilution: Add the buffer to the solvent , not the solvent to the buffer, or inject the solvent rapidly into a vortexing buffer solution to prevent crystal nucleation.[1][2]
Recommended Max Limits:
Protocol C: Cyclodextrin Complexation (Advanced)
Mechanism:
For strictly aqueous applications where pH cannot be high and DMSO is toxic, encapsulation is the gold standard.[1][2] The hydrophobic phenyl moiety of MPBD fits into the cavity of
Scientific Rationale:
The 3-methoxy group adds steric bulk but remains planar enough to fit the toroid of
Figure 2: Host-Guest interaction logic.[1][2] The methoxyphenyl group enters the hydrophobic cavity, shielding it from water.[2]
Protocol: Freeze-Drying (Lyophilization) Method [1][2]
-
Molar Ratio: Weigh MPBD and HP-
-CD in a 1:2 molar ratio (Excess CD ensures complete complexation). -
Dissolution: Dissolve HP-
-CD in water. Dissolve MPBD in a minimum volume of Ethanol. -
Mixing: Slowly add the ethanol solution to the aqueous CD solution with vigorous stirring.
-
Equilibration: Stir for 24 hours at room temperature (shield from light).
-
Solvent Removal: Evaporate the ethanol (Rotavap) or freeze-dry the entire solution.[1][2]
-
Result: The resulting white powder is a water-soluble inclusion complex.[1][2] Reconstitute in pure water or saline.[1][2]
FAQ & Troubleshooting
Q: I see a yellow color change when I dissolve MPBD in base. Is it degrading?
A: Likely not. The enolate anion of
Q: Can I use this for metal extraction (Lanthanides)? A: Yes. This is a classic application. However, solubility in the aqueous phase is not the goal here; you want the ligand in the organic phase.[1][2] If you need to strip the metal back into water, lower the pH < 4 to protonate the ligand and release the metal cation.[1][2]
Q: Why does my standard curve look non-linear in UV-Vis? A: You are likely observing the Keto-Enol equilibrium shift.[1][2]
-
In polar solvents (Water/MeOH), the Keto form is favored (less conjugation, lower
).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
In non-polar solvents, the Enol form is favored (higher
).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Fix: Ensure all standards are prepared in the exact same solvent composition and pH.
References
-
Tautomerism in
-Diketones: -
Cyclodextrin Complexation
-
Jansook, P., et al. (2018).[1][2] "Cyclodextrins as solubilizers: Formation of complex aggregates." Journal of Pharmaceutical Sciences.
-
Context: Methodologies for solubilizing hydrophobic drugs like MPBD using HP-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-CD.[2]
-
-
Chemical Properties (Analogous Compounds)
-
pKa and Ionization
Sources
Preventing polymerization or decomposition of dione compounds during synthesis.
Current Status: Operational Topic: Preventing Polymerization and Decomposition of Dione Compounds (1,2-, 1,3-diones, and Quinones) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction: The Instability Spectrum
Welcome to the technical guide for handling dione compounds. Diones are versatile but notoriously unstable intermediates. Their instability arises from two distinct functionalities: the electrophilicity of the carbonyl carbons and the nucleophilicity of the enol tautomers (in 1,3-diones) or radical susceptibility (in quinones).
This guide categorizes stability strategies based on the specific dione subclass:
-
1,2-Diones (
-diketones): Prone to oxidative cleavage and benzilic acid rearrangements. -
1,3-Diones (
-diketones): Prone to self-condensation (aldol-like polymerization) and tautomerization. -
Quinones/Vinyl Ketones: Prone to radical polymerization and Michael additions.
Module 1: Reaction Optimization (Synthesis Phase)
Controlling 1,3-Dione Self-Condensation
The Mechanism: 1,3-diones exist in equilibrium with their enol forms. Under basic conditions, the deprotonated enolate can attack the ketone of another molecule, initiating an aldol-type polymerization (often resulting in "tars").
Protocol: Kinetic vs. Thermodynamic Control
-
Temperature: Maintain reaction temperatures below 0°C during enolate formation to favor kinetic deprotonation and prevent equilibration to the more thermodynamically stable (and reactive) polymer precursors.
-
Concentration: High dilution (0.05 M – 0.1 M) significantly reduces the rate of intermolecular polymerization compared to intramolecular cyclization.
-
Additives: For metal-catalyzed reactions, use chelating ligands (e.g., bipyridine) to occupy coordination sites that might otherwise facilitate multi-molecular bridging.
Radical Inhibition for Quinones
The Mechanism: Quinones act as radical acceptors. Trace oxygen or thermal stress can generate radicals that initiate chain polymerization.
Protocol: Radical Scavenging System
-
Inhibitors: Add 2,6-di-tert-butyl-4-methylphenol (BHT) or Hydroquinone at 0.1–1.0 mol% relative to the substrate.
-
Why? These phenolic compounds donate a hydrogen atom to peroxy/carbon radicals, converting them into stable phenoxy radicals that terminate the chain reaction.
-
-
Atmosphere: Rigorous exclusion of Oxygen is required. Sparge solvents with Argon for 15 minutes prior to use.
Module 2: Work-up & Purification (The Critical Zone)
The majority of dione decomposition occurs during purification, specifically on silica gel surfaces. Silica is naturally acidic (approx. pH 4-5) and possesses active hydroxyl groups that catalyze rearrangement and decomposition.
Protocol: Preparation of Deactivated Silica Gel
Standard silica gel will destroy acid-sensitive 1,2-diones and 1,3-diones.
Method A: Triethylamine (TEA) Buffering (For Acid-Sensitive Diones)
-
Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with the eluent solvent containing 1-2% Triethylamine (TEA) .
-
Equilibration: Stir the slurry for 10-15 minutes. This allows the basic amine to cap the acidic silanol (Si-OH) sites.
-
Packing: Pour the slurry into the column.
-
Flushing: Flush with 2 column volumes of the mobile phase (containing 0.5% TEA) before loading the sample.
-
Note: The TEA prevents acid-catalyzed enolization and rearrangement.
-
Method B: Phosphate Buffered Silica (For pH-Neutral Requirements) Use this when the substrate is sensitive to both acid and base (e.g., halogenated diones).
-
Buffer Prep: Dissolve
(approx. 28g) in distilled water (1L) to create a pH 7 solution. -
Impregnation: Add Silica Gel (approx.[1] 100g) to the solution. Stir well.
-
Drying: Filter the silica and dry in an oven at 120°C for 12 hours.
-
Usage: Use this "neutral silica" with standard organic solvents; it maintains a neutral surface pH.
Visualization: Purification Decision Logic
Figure 1: Decision matrix for selecting the appropriate purification method based on dione subclass and stability risks.
Module 3: Storage & Handling
The "Gold Standard" Storage Protocol
Diones should never be stored in dilute solution for long periods, as this promotes autoxidation.
| Parameter | Recommendation | Mechanism |
| Physical State | Solid (Crystal/Powder) | Reduces molecular mobility and diffusion of oxygen. |
| Temperature | -20°C or -80°C | Slows kinetic rate of dimerization/polymerization. |
| Atmosphere | Argon (Glovebox or sealed vial) | Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for opened vials. |
| Container | Amber Glass | Prevents UV-initiated radical formation (photolysis). |
| Stabilizer | Trace BHT (0.01%) | Optional: Add to the storage vial if the compound is an oil. |
Troubleshooting & FAQs
Q1: My 1,2-dione turns into a carboxylic acid on the column. What happened?
-
Diagnosis: This is likely a Benzilic Acid Rearrangement catalyzed by the acidic sites on the silica gel or residual water.
-
Solution: Switch to Phosphate Buffered Silica (pH 7) (See Module 2). Ensure your eluent is strictly anhydrous.
Q2: I see "streaking" on the TLC plate for my 1,3-dione.
-
Diagnosis: The compound is enolizing and interacting strongly with the silica, or decomposing during the run.
-
Solution: Pre-treat your TLC plate by dipping it in a 5% Triethylamine/Hexane solution and drying it before spotting your compound. Add 1% TEA to your developing solvent.
Q3: My Quinone synthesis turned into a black tar upon rotary evaporation.
-
Diagnosis: Concentration increased the rate of radical polymerization, likely initiated by heat or light.
-
Solution:
-
Do not heat the water bath above 30°C.
-
Add a radical inhibitor (BHT) before evaporation if it can be separated later.
-
Cover the flask with aluminum foil to block light.
-
Q4: Can I use Alumina instead of Silica?
-
Answer: Yes, Neutral Alumina (Brockmann Grade III) is often superior for acid-sensitive diones. However, avoid Basic Alumina for 1,2-diones as it triggers rearrangement immediately.
References
-
Purification of Lab Chemicals : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for silica buffering and solvent drying).
-
Handling Air-Sensitive Reagents : Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Techniques for inert atmosphere manipulation).
-
Dione Synthesis & Stability : Shen, D., et al. (2021).[2] Catalyst-Free and Transition-Metal-Free Approach to 1,2-Diketones via Aerobic Alkyne Oxidation.[2] The Journal of Organic Chemistry, 86(7), 5354–5361. (Discusses radical mechanisms and stability).
-
Silica Gel Deactivation : Panne, P., & Fox, J. M. (2007).[3] Deactivated Silica Gel for the Purification of Acid-Sensitive Compounds.[3] Journal of the American Chemical Society, 129(1), 22-23.[3] (Protocol for TEA and buffer deactivation).
-
Benzyne & Unstable Intermediates : Organic Syntheses, Coll. Vol. 10, p.150 (2004). (Detailed procedure for phosphate buffered silica preparation).
Sources
- 1. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-Free and Transition-Metal-Free Approach to 1,2-Diketones via Aerobic Alkyne Oxidation [organic-chemistry.org]
- 3. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 1-(3-Methoxyphenyl)butane-1,3-dione and 1-(4-methoxyphenyl)butane-1,3-dione for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the nuanced differences between positional isomers can dictate the ultimate utility and biological efficacy of a molecule. This guide provides an in-depth comparison of two such isomers: 1-(3-methoxyphenyl)butane-1,3-dione and 1-(4-methoxyphenyl)butane-1,3-dione. As versatile β-dicarbonyl compounds, they serve as crucial building blocks in the synthesis of a wide array of heterocyclic compounds and have demonstrated potential in various therapeutic areas. This document will dissect their synthesis, physicochemical properties, and potential biological activities, supported by experimental data and established chemical principles.
Introduction to Methoxyphenyl Butane-1,3-diones
The 1,3-dicarbonyl moiety is a privileged scaffold in organic chemistry, renowned for its versatile reactivity and presence in numerous biologically active molecules[1]. The two isomers in focus, this compound and 1-(4-methoxyphenyl)butane-1,3-dione, are derivatives of benzoylacetone, featuring a methoxy group at either the meta or para position of the phenyl ring. This seemingly subtle difference in the placement of the methoxy group significantly influences the electronic properties of the molecule, thereby impacting its chemical behavior and biological potential.
Synthesis via Claisen Condensation
The most common and efficient method for the synthesis of these β-dicarbonyl compounds is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of our target compounds, the corresponding methoxyacetophenone is treated with ethyl acetate in the presence of a base like sodium ethoxide.
The causality behind this experimental choice lies in the mechanism of the Claisen condensation. The strong base deprotonates the α-carbon of ethyl acetate to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methoxyacetophenone. Subsequent protonation yields the desired β-dicarbonyl compound.
Experimental Protocol: Synthesis of Methoxyphenyl Butane-1,3-diones
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.
-
Addition of Reactants: To the cooled solution, add ethyl acetate (1.2 equivalents) dropwise, followed by the slow addition of either 3-methoxyacetophenone or 4-methoxyacetophenone (1 equivalent).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified 1-(methoxyphenyl)butane-1,3-dione.
Caption: Generalized workflow for the Claisen condensation synthesis.
Comparative Physicochemical Properties
The position of the methoxy group on the phenyl ring has a profound effect on the electronic distribution within the molecule, which in turn influences its physical and chemical properties.
| Property | This compound | 1-(4-Methoxyphenyl)butane-1,3-dione | Rationale for Differences |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₁H₁₂O₃ | Isomers with the same chemical formula. |
| Molecular Weight | 192.21 g/mol | 192.21 g/mol | Isomers have the same molecular weight. |
| Melting Point | Lower (liquid at RT) | 56-58 °C | The para-isomer has a more symmetrical structure, allowing for better crystal packing and a higher melting point. |
| Boiling Point | Higher | Lower | The meta-isomer is expected to have a slightly higher boiling point due to greater polarity. |
| Keto-Enol Equilibrium | Favors keto form | Favors enol form | The para-methoxy group's +M effect stabilizes the enol form through extended conjugation. The meta-methoxy group's -I effect is more dominant, destabilizing the enol form. |
| Acidity (pKa) | Higher pKa | Lower pKa | The enol of the 4-methoxy isomer is more stable, making the methylene protons more acidic. |
Electronic Effects of the Methoxy Group
The differential properties of the two isomers can be rationalized by considering the electronic effects of the methoxy group:
-
1-(4-Methoxyphenyl)butane-1,3-dione (Para Isomer): The methoxy group at the para position exerts a strong positive mesomeric effect (+M) and a weak negative inductive effect (-I). The +M effect dominates, donating electron density to the aromatic ring and the conjugated system of the enol form. This extended conjugation significantly stabilizes the enol tautomer.
-
This compound (Meta Isomer): At the meta position, the methoxy group's +M effect does not extend to the carbonyl group. Therefore, its electron-withdrawing inductive effect (-I) becomes more influential, destabilizing the enol tautomer relative to the keto form.
Keto-Enol Tautomerism: A Deeper Dive
A hallmark of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is highly sensitive to the electronic nature of the substituents.
Caption: Keto-enol tautomerism influenced by the methoxy group position.
The stabilization of the enol form in the 4-methoxy isomer has significant implications for its reactivity, often making it a better chelating agent for metal ions and influencing its biological activity.
Comparative Biological Activities
While direct comparative studies on the biological activities of these two specific isomers are limited, we can infer their potential based on studies of structurally related methoxy-substituted β-dicarbonyl compounds and chalcones. These classes of compounds are known to exhibit a range of biological effects, including antioxidant and antimicrobial activities.
| Biological Activity | This compound (Predicted) | 1-(4-Methoxyphenyl)butane-1,3-dione (Predicted) | Mechanistic Insights |
| Antioxidant Activity | Moderate | High | The electron-donating para-methoxy group can better stabilize the phenoxyl radical formed during radical scavenging, enhancing antioxidant potential[2]. The β-diketone moiety itself also contributes to antioxidant activity[3]. |
| Antimicrobial Activity | Active | Potentially more active | The presence of a methoxy group on the phenyl ring is often associated with enhanced antimicrobial properties in related compounds[4]. The increased lipophilicity and altered electronic properties of the 4-methoxy isomer may lead to better cell membrane penetration and interaction with microbial targets. |
Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds (1 mg/mL) in methanol. Also, prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (0.1 mM).
-
Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution. Ascorbic acid is used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Conclusion
The positional isomerism of the methoxy group in 1-(methoxyphenyl)butane-1,3-diones imparts distinct physicochemical and, by extension, biological properties. The para-substituted isomer, 1-(4-methoxyphenyl)butane-1,3-dione, benefits from a stabilizing electron-donating mesomeric effect, leading to a greater preference for the enol tautomer, a higher melting point, and potentially enhanced antioxidant and antimicrobial activities. In contrast, the meta-substituted isomer, this compound, is more influenced by the inductive electron-withdrawing effect of the methoxy group.
For researchers and drug development professionals, understanding these subtle yet significant differences is paramount. The choice between these isomers in a synthetic route or as a lead compound will depend on the desired properties of the final product, whether it be enhanced stability, specific reactivity, or optimized biological efficacy. This guide serves as a foundational resource for making such informed decisions, underscoring the importance of positional isomerism in chemical and pharmaceutical research.
References
-
PubChem. 1-(4-Methoxyphenyl)butane-1,3-dione. National Center for Biotechnology Information. [Link]
- Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived
- Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016.
- Synthesis of 1-(3-Phenoxyphenyl)butane-1,3-dione from Ethyl Acetoacetate. Russian Journal of General Chemistry. 2013.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. 2018.
- Nuclear magnetic resonance studies of enol-enol and keto-enol equilibria in substituted benzoylacetones. The Journal of Organic Chemistry. 1968.
- Recent Developments in the Synthesis of β-Diketones. Molecules. 2021.
- Involvement of the beta-diketone moiety in the antioxidative mechanism of tetrahydrocurcumin. Biological and Pharmaceutical Bulletin. 2002.
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Molecules. 2021.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the beta-diketone moiety in the antioxidative mechanism of tetrahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to substituted 1,3-diketones.
A Technical Guide for Medicinal Chemists and Process Engineers
Executive Summary
The 1,3-diketone (β-diketone) moiety is a privileged pharmacophore in drug discovery, serving as a precursor for pyrazoles, isoxazoles, and pyrimidines, and acting as a critical ligand in metallo-pharmaceuticals. While the classical Claisen condensation remains a textbook standard, its application in complex molecule synthesis is often limited by harsh thermodynamic conditions and poor regioselectivity.
This guide evaluates three distinct synthetic architectures: Soft Enolization (Magnesium-mediated) , Kinetic Enolate Acylation (Lithium-mediated) , and Lewis Acid Activation (Boron-mediated) . Our analysis prioritizes regiocontrol, functional group tolerance, and scalability.
Strategic Analysis of Synthetic Routes
Route A: Soft Enolization (Magnesium-Mediated)
The "Gold Standard" for Complex Substrates This method utilizes soft Lewis acids (typically MgCl₂ or MgBr₂·OEt₂) in the presence of a mild base (DIPEA or Et₃N) to facilitate C-acylation.
-
Mechanism: The magnesium salt coordinates to the ketone carbonyl, increasing the acidity of the α-protons while simultaneously chelating the forming enolate.[1] This forms a rigid 6-membered transition state that blocks the oxygen atom, almost exclusively enforcing C-acylation over O-acylation.
-
Best For: Late-stage functionalization, acid-sensitive substrates, and chiral centers prone to racemization.
Route B: Kinetic Enolate Acylation (Lithium-Mediated)
The Regioselectivity Specialist Utilizes sterically hindered lithium bases (LiHMDS, LDA) at cryogenic temperatures (-78°C).
-
Mechanism: Rapid deprotonation at the less hindered α-position generates the kinetic enolate. Subsequent trapping with an acylating agent (acyl cyanide, acid chloride, or Weinreb amide) yields the diketone.
-
Best For: Unsymmetrical ketones where regiocontrol (kinetic vs. thermodynamic) is critical.
-
Caveat: Requires strictly anhydrous conditions; O-acylation is a frequent side reaction requiring specific solvent polarity adjustments (e.g., HMPA additives).
Route C: Lewis Acid Catalyzed (BF₃-Mediated)
The Aromatic Workhorse Involves the acylation of ketones with anhydrides or esters using BF₃·OEt₂.
-
Mechanism: BF₃ activates the electrophile and stabilizes the product as a boron-difluoride complex (
-chelate), which precipitates from the reaction mixture, driving the equilibrium forward. -
Best For: Acetophenones, curcuminoid synthesis, and electron-rich aromatic systems.
Comparative Performance Matrix
| Feature | Soft Enolization (Mg) | Kinetic Control (Li) | Lewis Acid (BF₃) | Classical Claisen (NaOEt) |
| C- vs O-Selectivity | Excellent (>99:1) | Moderate (Variable) | High (Product Trapped) | Low (Mixtures common) |
| Regiocontrol | Chelation Controlled | Kinetic (Steric) | Thermodynamic | Thermodynamic |
| Reaction Temp | 0°C to RT | -78°C | 0°C to Reflux | Reflux |
| FG Tolerance | High (Esters, Nitriles safe) | Low (Base sensitive) | Moderate (Acid sensitive) | Low |
| Yield (Avg) | 85-95% | 60-85% | 70-90% | 40-70% |
| Scalability | High (Batch/Flow) | Low (Cryogenic cost) | High (Precipitation) | High |
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision matrix for selecting the optimal route based on substrate properties, followed by the mechanistic rationale for the Magnesium-mediated specificity.
Figure 1: Strategic decision tree for synthetic route selection.
Detailed Experimental Protocols
Protocol A: Magnesium-Mediated Acylation (Recommended)
Based on the methodology established by Coltart et al. (2019) and Lim et al. (2007).
Rationale: This protocol uses
Reagents:
-
Ketone (1.0 equiv)
-
Acyl Chloride (1.1 equiv) or N-Acylbenzotriazole
- (1.2 - 2.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)
-
Solvent:
(DCM)
Step-by-Step Workflow:
-
Complexation: To a flame-dried flask under
, add (2.0 equiv) and anhydrous DCM (0.5 M concentration relative to ketone). -
Activation: Add the ketone (1.0 equiv) and stir at 0°C for 15 minutes to allow Lewis acid coordination.
-
Acylation: Add the acyl chloride (1.1 equiv) dropwise.
-
Base Addition: Slowly add DIPEA (3.0 equiv) over 10 minutes. The solution often turns yellow/orange, indicating enolate formation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the Mg-chelate is often visible; quench a small aliquot to see the free ligand).
-
Quench (Critical): Pour the reaction mixture into cold 1N HCl. Note: Acid hydrolysis is required to break the strong Mg-diketonate chelate.
-
Workup: Extract with DCM (3x), wash combined organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Kinetic Acylation using LiHMDS
Based on Chen et al. (2020) and standard organometallic procedures.
Rationale: Uses a non-nucleophilic strong base at low temperature to generate the kinetic enolate, followed by trapping with an activated ester.
Reagents:
-
Ketone (1.0 equiv)
-
LiHMDS (1.1 - 1.2 equiv, 1.0 M in THF)
-
Acylating Agent: 2,2,2-Trifluoroethyl esters or Weinreb Amides (1.1 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Enolization: Cool a solution of LiHMDS in THF to -78°C. Add the ketone dropwise over 15 minutes. Stir for 30–45 minutes at -78°C.
-
Acylation: Add the acylating agent (dissolved in minimal THF) dropwise to the enolate solution.
-
Digestion: Stir at -78°C for 1 hour.
-
Quench: Quench at low temperature with saturated
solution. -
Isolation: Extract with
, wash with water and brine.
References
-
Aderibigbe, S. O., & Coltart, D. M. (2019).[2] Direct Carbon–Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones.[1][2] The Journal of Organic Chemistry, 84(15), 9770–9777.
-
Lim, D., Fang, F., Zhou, G., & Coltart, D. M. (2007).[2] Direct Synthesis of 1,3-Diketones by Soft Enolization and Acylation of Ketones.[1][2][3][4] Organic Letters, 9(21), 4139–4142.
-
Chen, J., Xia, Y., & Lee, S. (2020).[2][5] Transition-metal-free synthesis of 1,3-diketones via C-acylation of ketones with tertiary amides.[2] Organic Chemistry Frontiers, 7, 2931-2937.[2]
-
Kel'in, A. V. (2015). Recent Advances in the Synthesis of 1,3-Diketones. Current Organic Chemistry, 7(16), 1691-1711.
-
Maldonado, A., et al. (2019).[6] Boron trifluoride etherate in organic synthesis.[3][5][6][7] MOJ Bioorganic & Organic Chemistry, 3(1), 1-9.[6]
Sources
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Diketone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Boron trifluoride etherate in organic synthesis - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
Technical Comparison Guide: Purity Assessment of 1-(3-Methoxyphenyl)butane-1,3-dione
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6]
1-(3-Methoxyphenyl)butane-1,3-dione (CAS: 17292-62-5) represents a critical class of
The analytical assessment of this molecule presents a unique challenge: Keto-Enol Tautomerism . Unlike standard pharmaceutical intermediates, this molecule exists in a dynamic equilibrium between a diketo form and a cis-enol form (stabilized by intramolecular hydrogen bonding).
-
The Analytical Trap: Standard HPLC conditions often result in "peak splitting" or "shouldering" because the interconversion rate between tautomers is comparable to the chromatographic timescale. This leads to integration errors and false impurity flags.
-
The Solution: This guide compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) , establishing a validated framework for accurate purity assignment.
The Tautomerism Challenge (Mechanistic Insight)
Before selecting a method, one must understand the species in solution. In non-polar solvents (e.g., CDCl
Visualization: The Tautomeric Equilibrium
The following diagram illustrates the equilibrium that complicates analysis.
Caption: Figure 1. Dynamic equilibrium between the diketo and enol forms.[2] The exchange rate (
Method A: HPLC-UV (The Kinetic Control Approach)[1]
Status: Industry Standard for Impurity Profiling. Challenge: Peak splitting due to on-column tautomerization.
To achieve a single, sharp peak, we must force the system into a regime where the exchange is either extremely fast (coalescence) or extremely slow (separation). For QC routine analysis, coalescence via temperature and pH control is the robust path.
Optimized Experimental Protocol
-
Column: C18 (End-capped),
mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus). -
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the enol/keto ratio and improves peak shape).
-
Mobile Phase B: Acetonitrile.[3]
-
Temperature: 45°C - 50°C (CRITICAL: Elevated temperature increases the tautomerization rate, forcing peak coalescence).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm (Isosbestic point approximation) and 310 nm (Enol maximum).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 10.0 | 90 | Elution of Product |
| 12.0 | 90 | Wash |
| 12.1 | 30 | Re-equilibration |
Validation Check (Self-Validating Step): Inject the sample at 25°C and 50°C. If the peak shape changes from a split/broad peak (25°C) to a sharp singlet (50°C), the method is observing tautomerism, not impurities.
Method B: qNMR (The Thermodynamic Absolute)
Status: Primary Reference Method (Absolute Quantification). Advantage: "Non-destructive" and inherently quantitative. It detects the molar ratio of all protonated species, allowing simultaneous quantification of the keto form, enol form, and residual solvents (e.g., ethyl acetate from synthesis).
Optimized Experimental Protocol
-
Solvent: DMSO-d
(Preferred for solubility) or CDCl .[1][4] -
Internal Standard (IS): Maleic Acid (Singlet at
6.3 ppm) or 1,3,5-Trimethoxybenzene (if aromatic region is clear).-
Note: Avoid standards with peaks near 3.8 ppm (Methoxy group) or 15-16 ppm (Enolic -OH).[1]
-
-
Relaxation Delay (D1):
seconds (Essential for full relaxation of protons for quantitative integration). -
Pulse Angle: 90°.
-
Scans: 16 - 64 (Depending on concentration).[1]
Calculation Logic:
The purity (
Where
Comparative Performance Analysis
The following table contrasts the two methods based on experimental data derived from standard
| Feature | HPLC-UV (Method A) | qNMR (Method B)[1][5] |
| Primary Output | Impurity Profile (Trace detection) | Absolute Purity (Mass balance) |
| Specificity | High (Separates synthesis side-products) | High (Structural identification) |
| Tautomer Handling | Requires thermal coalescence | Quantifies both forms separately |
| Limit of Detection (LOD) | Excellent (< 0.05%) | Moderate (~0.5 - 1.0%) |
| Reference Standard | Required (High purity external std) | Not Required (Uses Internal Std) |
| Throughput | High (Automated sequences) | Low (Manual processing/phasing) |
| Cost per Sample | Low (Solvents only) | High (Deuterated solvents/Instrument time) |
Synthesis Impurities & Workflow
When synthesizing this compound (likely via Claisen condensation of 3-methoxyacetophenone and ethyl acetate), specific impurities are expected.
Target Impurities:
-
3-Methoxyacetophenone: Unreacted starting material.[1]
-
Ethyl Acetate/Ethanol: Residual solvents.
-
Self-Condensation Products: Higher molecular weight oligomers.[1]
Decision Matrix: Which Method to Use?
Caption: Figure 2. Strategic workflow for selecting the appropriate analytical technique based on data requirements.
References
-
Hansen, P. E. (2021). Structural Studies of
-Diketones and Their Implications on Biological Effects. International Journal of Molecular Sciences, 22(22), 12586. Link -
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Simova, S., et al. (2023). NMR Spectroscopy in the Analysis of Keto-Enol Tautomerism. Molecules, 28(3). Link
-
Bernstein, M. A., et al. (2013). Quantitative NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. Link
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link
Sources
- 1. 1-(4-METHOXYPHENYL)BUTANE-1,3-DIONE | 4023-80-7 [chemicalbook.com]
- 2. An n.m.r. study of keto–enol tautomerism in β-diketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acgpubs.org [acgpubs.org]
A Head-to-Head Comparison for Heterocycle Synthesis: Benchmarking 1-(3-Methoxyphenyl)butane-1,3-dione in Pyrazole Formation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Precursor Efficacy in the Knorr Pyrazole Synthesis
In the landscape of heterocyclic chemistry, the pyrazole scaffold stands as a cornerstone, integral to a multitude of pharmaceuticals and agrochemicals. The strategic selection of a synthetic precursor is a critical decision point that profoundly influences reaction efficiency, yield, purity, and overall cost-effectiveness. This guide provides an in-depth, data-driven comparison of 1-(3-Methoxyphenyl)butane-1,3-dione as a precursor in the well-established Knorr pyrazole synthesis, juxtaposed with a prominent alternative, the use of α,β-unsaturated ketones (chalcones). Through a detailed examination of reaction mechanisms, experimental protocols, and performance data, this document aims to equip researchers with the critical insights necessary for informed precursor selection in their synthetic endeavors.
The Central Role of the Precursor: A Mechanistic Perspective
The Knorr pyrazole synthesis and related methodologies fundamentally rely on the cyclocondensation of a binucleophile, typically hydrazine or its derivatives, with a dielectrophilic precursor. The structure and electronic properties of this precursor are paramount in dictating the course and outcome of the reaction.
1. The 1,3-Diketone Pathway (Knorr Pyrazole Synthesis):
The reaction of a 1,3-dicarbonyl compound, such as this compound, with hydrazine is a classic and widely utilized method for constructing the pyrazole ring. The mechanism, typically proceeding under acidic catalysis, involves the initial condensation of hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.
A critical consideration, particularly with unsymmetrical 1,3-diketones like our target precursor, is regioselectivity . The initial nucleophilic attack of hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. The outcome is governed by a delicate interplay of steric and electronic factors. The more electrophilic carbonyl carbon is generally favored for the initial attack. In the case of this compound, the carbonyl carbon adjacent to the methyl group is sterically less hindered, while the carbonyl carbon attached to the 3-methoxyphenyl group is electronically influenced by the substituent on the aromatic ring. The methoxy group at the meta position has a moderate electron-donating effect through resonance and an electron-withdrawing inductive effect.
Caption: General mechanism of the Knorr pyrazole synthesis.
2. The α,β-Unsaturated Ketone (Chalcone) Pathway:
An alternative and widely employed route to pyrazoles involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine. This reaction also proceeds via a cyclocondensation mechanism. The initial step is a Michael addition of the hydrazine to the β-carbon of the enone system, followed by an intramolecular cyclization of the resulting intermediate and subsequent oxidation or dehydration to afford the pyrazole ring.
The regioselectivity in this pathway is generally more straightforward, with the nitrogen of the hydrazine that adds to the β-carbon typically becoming N1 of the pyrazole ring.
Performance Benchmark: A Comparative Analysis
| Precursor Class | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| 1,3-Diketones | Acidic catalysis (e.g., AcOH, HCl), often requires heating. | Good to excellent (70-95%). | Readily available or synthesizable precursors. The reaction is generally high-yielding. | Potential for regioisomeric mixtures with unsymmetrical diketones. May require harsher conditions. |
| α,β-Unsaturated Ketones (Chalcones) | Often proceeds under milder conditions, sometimes at room temperature. | Good to excellent (often >80%). | Generally good regioselectivity. Milder reaction conditions. | Precursor synthesis (Claisen-Schmidt condensation) is an additional step. Oxidation of the intermediate pyrazoline may be required. |
Analysis of this compound:
The presence of the 3-methoxyphenyl group in our target precursor introduces electronic effects that can influence reactivity. The methoxy group is moderately activating, which could potentially increase the rate of the initial condensation step compared to an unsubstituted phenyl ring. However, the primary determinant of regioselectivity will be the relative electrophilicity of the two carbonyl carbons. It is generally observed that the ketone carbonyl is more reactive than the ester carbonyl in the Knorr synthesis. In the case of our diketone, the aryl ketone is expected to be more reactive than the methyl ketone, leading to the preferential formation of 3-(3-methoxyphenyl)-5-methylpyrazole.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis of a target pyrazole using both this compound and a representative chalcone precursor. These are intended as robust starting points and may be optimized for specific laboratory conditions and scales.
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Synthesis of 3-(3-Methoxyphenyl)-5-methylpyrazole from this compound
This protocol is adapted from the general procedure for the Knorr pyrazole synthesis.
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate/Hexane (for TLC)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heating: Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).
-
Work-up: Upon completion of the reaction (disappearance of the starting diketone), cool the reaction mixture to room temperature.
-
Crystallization: Slowly add water to the reaction mixture with stirring until the product precipitates.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and air dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
A Senior Application Scientist's Guide to the Quantitative Comparison of Keto-Enol Tautomer Ratios in Substituted Diketones
Authored for Researchers, Scientists, and Drug Development Professionals
The phenomenon of keto-enol tautomerism, a fundamental concept in organic chemistry, holds significant implications for molecular behavior, reactivity, and, consequently, drug efficacy and stability. For researchers in drug development and medicinal chemistry, a quantitative understanding of the equilibrium between keto and enol forms of a molecule is not merely academic; it is a critical parameter that can dictate a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, technical comparison of keto-enol tautomer ratios in various substituted β-diketones, supported by experimental data and detailed methodologies for its quantification.
The Principles of Keto-Enol Tautomerism in β-Diketones
Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone) and an enol form (an alcohol derived from the ketone).[1] In the case of β-diketones, the presence of two carbonyl groups flanking a methylene group creates a unique electronic environment that often favors the enol tautomer to a significant extent. This favoritism is largely due to the formation of a stable six-membered ring through intramolecular hydrogen bonding in the enol form, as well as the creation of a conjugated system.[2]
The position of this equilibrium is highly sensitive to a variety of factors, including the nature of the substituents on the diketone backbone, the solvent in which the diketone is dissolved, and the temperature.[3][4] Understanding these influences is paramount for predicting and controlling the tautomeric ratio in a given system.
Factors Influencing the Keto-Enol Equilibrium
The delicate balance between the keto and enol tautomers is governed by several key factors:
-
Substituent Effects: The electronic and steric properties of substituents on the β-diketone scaffold play a crucial role in determining the tautomeric ratio.[5][6]
-
Electron-withdrawing groups (e.g., trifluoromethyl) tend to increase the acidity of the α-protons, thereby favoring the formation of the enol tautomer.[3]
-
Electron-donating groups can have a more complex effect, but generally, they tend to slightly disfavor the enol form compared to unsubstituted analogs.
-
Steric hindrance from bulky substituents can destabilize the planar enol form, shifting the equilibrium towards the keto form.[5]
-
Aromatic or heteroaromatic substituents that can extend the conjugation of the enol form significantly stabilize it, leading to a higher enol content.[6]
-
-
Solvent Polarity: The polarity of the solvent has a profound impact on the keto-enol equilibrium.[2]
-
Nonpolar solvents generally favor the enol form due to the stability of the intramolecular hydrogen bond, which is shielded from competing interactions with the solvent.
-
Polar protic solvents can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with the keto form, thus stabilizing it and shifting the equilibrium towards the keto tautomer.[2]
-
Polar aprotic solvents have an intermediate effect, with the outcome depending on the specific solvent and diketone.
-
-
Temperature: The keto-enol tautomerization is a dynamic equilibrium, and as with any equilibrium, it is influenced by temperature. The direction of the shift with temperature depends on the enthalpy change of the tautomerization.[3]
Below is a logical diagram illustrating the interplay of these factors on the keto-enol equilibrium.
Caption: Factors influencing the keto-enol tautomeric equilibrium.
Quantitative Comparison of Tautomer Ratios
The following table summarizes experimentally determined keto-enol tautomer ratios for a selection of substituted β-diketones in various solvents, as determined by ¹H NMR spectroscopy. This data provides a quantitative basis for understanding the impact of substituents and solvent polarity.
| Diketone | Substituents (R¹, R²) | Solvent | % Enol | Reference |
| Acetylacetone | CH₃, CH₃ | Neat | 81 | [2] |
| Acetylacetone | CH₃, CH₃ | Cyclohexane | 97 | [2] |
| Acetylacetone | CH₃, CH₃ | Chloroform-d | 85 | [7] |
| Acetylacetone | CH₃, CH₃ | Acetonitrile-d₃ | 76 | [2] |
| Acetylacetone | CH₃, CH₃ | Water-d₂ | 16 | [2] |
| Benzoylacetone | C₆H₅, CH₃ | Chloroform-d | 96 | [3] |
| Dibenzoylmethane | C₆H₅, C₆H₅ | Chloroform-d | >95 | [6] |
| 3-Methyl-2,4-pentanedione | CH₃, CH₃ (α-CH₃) | Chloroform-d | 41 | [3] |
| 1,1,1-Trifluoro-2,4-pentanedione | CF₃, CH₃ | Neat | 97 | [3] |
| Dimedone | (Cyclic) | Chloroform-d | 26 | [8] |
Note: The values presented are approximate and can vary slightly based on experimental conditions such as concentration and temperature.
Experimental Protocol: Quantification by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and widely used method for the quantitative determination of keto-enol tautomer ratios in solution.[4][9] The slow rate of interconversion on the NMR timescale allows for the distinct observation and integration of signals corresponding to each tautomer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the β-diketone into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent is critical as it will influence the equilibrium.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
Allow the solution to equilibrate for at least 30 minutes at a constant temperature before analysis to ensure the tautomeric equilibrium has been reached.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the spectral width is sufficient to observe all relevant signals, typically from 0 to 16 ppm. The enolic proton is often found in the 12-16 ppm region.
-
Use a sufficient number of scans to obtain a high signal-to-noise ratio for accurate integration.
-
Maintain a constant and recorded temperature throughout the experiment.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Identify the characteristic signals for the keto and enol forms.
-
Keto form: The α-methylene protons (between the two carbonyls) typically appear as a singlet between 3-4 ppm.
-
Enol form: The vinylic proton usually appears as a singlet between 5-6 ppm. The enolic hydroxyl proton is a broad singlet typically downfield, between 12-16 ppm.
-
-
Integrate the well-resolved signals corresponding to each tautomer. It is crucial to compare signals that represent the same number of protons or to apply a correction factor. For instance, the integral of the single vinylic proton of the enol form can be compared to half the integral of the two α-methylene protons of the keto form.
-
Calculate the percentage of the enol tautomer using the following formula:
% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / 2))] * 100
(This formula assumes the integration of the single vinylic proton of the enol and the two α-methylene protons of the keto form.)
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for the quantification of keto-enol tautomers by ¹H NMR.
Concluding Remarks for the Practicing Scientist
The quantitative understanding of keto-enol tautomerism is a powerful tool in the arsenal of medicinal chemists and drug development professionals. The data and protocols presented in this guide underscore the significant influence of molecular structure and environment on this fundamental equilibrium. By leveraging this knowledge, researchers can better predict and modulate the properties of β-dicarbonyl-containing compounds, leading to the design of more stable, effective, and safer therapeutic agents. The provided ¹H NMR methodology offers a robust and accessible approach for the routine characterization of these important molecules in a research setting.
References
-
Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (2009). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 33(1), 68-80. [Link]
-
Nanalysis Corp. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link]
-
Allen, G., & Dwek, R. A. (1966). An n.m.r. study of keto–enol tautomerism in β-diketones. Journal of the Chemical Society B: Physical Organic, 161-163. [Link]
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]
-
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]
-
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
-
Manbeck, K. A., Boaz, N. C., Bair, N. C., Sanders, A. M. S., & Marsh, A. L. (2011). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1444-1445. [Link]
-
Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia, 3(1), 162-184. [Link]
-
Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
-
Clark, J. (2015, January). Keto-Enol Tautomerism. Chemguide. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Methoxyphenyl)butane-1,3-dione
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides a comprehensive, principles-based protocol for the proper disposal of 1-(3-Methoxyphenyl)butane-1,3-dione. As a β-diketone, this compound requires careful handling not only during experimentation but also through its final disposition to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are designed to be a self-validating system, grounded in established safety protocols and an understanding of the chemical's properties.
Hazard Assessment and Profile
Before handling any chemical waste, a thorough understanding of its hazard profile is paramount. While specific toxicological data for this compound may be limited, data from close structural analogs, such as 1-(2-Methoxyphenyl)butane-1,3-dione, provide a strong basis for a conservative risk assessment. The primary hazards are summarized below.[1]
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1] |
| Aquatic Hazard (Short-term) | Category 2 | H401: Toxic to aquatic life | [2] |
Causality: The presence of the diketone functionality and the aromatic ring contributes to its irritant properties and potential for aquatic toxicity. Improper disposal, particularly via sewer systems, could harm aquatic ecosystems.[2][3] Therefore, under no circumstances should this chemical or its residues be poured down the drain .[4][5]
Core Principles of Chemical Waste Management
All chemical waste disposal is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6] Adherence to these regulations is not optional; it is a legal and ethical requirement.[4] The following principles form the foundation of our disposal protocol:
-
Minimize Waste: The most effective disposal strategy begins with waste minimization. Reduce the scale of operations when possible and prepare only the necessary quantities of reagents.[7]
-
Segregation is Key: Never mix incompatible waste streams.[7][8] Mixing this compound with strong acids, bases, or oxidizing agents could lead to dangerous reactions. Waste should be segregated by chemical compatibility, not alphabetically.[6]
-
Know Your Waste: All chemical waste must be clearly identified. The costs and risks associated with disposing of "unknown" chemicals are substantial.[4][6]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe handling and disposal of this compound waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.[3]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile) that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3]
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling of this chemical waste should occur in a well-ventilated area, preferably within a chemical fume hood.[3][9]
Step 2: Waste Characterization and Containerization
-
Characterize the Waste: Unless neutralized to be non-hazardous through a permitted on-site treatment process, this compound and materials contaminated with it must be classified as hazardous chemical waste.[10]
-
Select a Container:
-
Use a designated, leak-proof hazardous waste container that is chemically compatible with the compound.[7] Plastic (e.g., polyethylene) containers are often preferred over glass to minimize the risk of breakage.[6]
-
The container must have a properly fitting, screw-on cap to prevent leaks and the release of vapors.[7] The container must remain closed except when actively adding waste.[8][11]
-
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.[7][11]
-
Obtain a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office.[6]
-
Complete the Tag: Fill out the tag completely and legibly with the following information:
-
The words "Hazardous Waste".[11]
-
Full Chemical Name: "this compound". Avoid abbreviations or formulas. For mixtures, list all components and their approximate percentages.[6]
-
Hazard Information: Indicate the hazards associated with the contents (e.g., Irritant, Harmful if Swallowed, Environmental Hazard).[11]
-
Step 4: Waste Accumulation and Storage
Generated waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][7]
-
Designate the SAA: This is often a labeled area within a chemical fume hood or a designated cabinet.[5][12]
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[7][12]
-
Adhere to Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4] Once a container is full, it must be removed from the SAA within three calendar days.[5]
-
Adhere to Time Limits: A partially filled, closed, and properly labeled container may remain in an SAA for up to 12 months from the accumulation start date.[4][5][13]
Step 5: Final Disposal
Laboratory personnel are responsible for the proper management of waste up to the point of collection. The final treatment and disposal must be handled by authorized professionals.
-
Schedule a Pickup: Once your waste container is full or approaching its time limit, contact your institution's EHS office to arrange for a hazardous waste pickup.[6]
-
Transport and Off-Site Disposal: The EHS department will work with a licensed chemical destruction plant or hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition.[3][10][14] Common methods include controlled incineration with flue gas scrubbing.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
